(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGKXXRWQFCXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657406 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-57-6 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]-4-chlorophenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid physical properties
An In-depth Technical Guide to (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Intended for researchers, medicinal chemists, and process development scientists, this document details the compound's structural characteristics, safety and handling protocols, and its critical role as a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Methodologies for quality assessment are also discussed to ensure experimental reproducibility and success.
Introduction and Strategic Importance
This compound is a bifunctional synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. As a member of the arylboronic acid family, its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The strategic placement of the boronic acid, the chloro substituent, and the Boc-protected amine on the phenyl ring offers a tripartite of reactive sites. This unique arrangement allows for sequential and site-selective modifications, making it an invaluable building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents and functional organic materials.[3] The tert-butoxycarbonyl (Boc) protecting group is crucial, as it masks the nucleophilicity of the amine during coupling reactions and can be readily removed under acidic conditions to reveal a primary amine for further functionalization.
Chemical Identity and Molecular Structure
A clear understanding of the compound's fundamental identity is paramount for its correct application and for navigating regulatory and safety documentation.
-
Systematic Name: this compound
-
Common Synonyms: 3-(Boc-amino)-4-chlorophenylboronic acid, N-Boc-3-amino-4-chlorobenzeneboronic acid[4]
-
Molecular Formula: C₁₁H₁₅BClNO₄[6]
-
Molecular Weight: 271.51 g/mol [4]
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical properties of the compound are essential for determining appropriate solvents, reaction temperatures, and storage protocols.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 180-182 °C | [4][5] |
| Density | 1.28 g/cm³ | [4] |
| Solubility | While specific data for this compound is limited, analogous arylboronic acids are generally soluble in organic solvents like methanol, DMF, DMSO, and THF, with poor solubility in water.[8] | N/A |
| Storage Temperature | Keep Cold (2-8 °C recommended) | [4][9] |
| Stability | Stable under recommended storage conditions. Boronic acids can undergo dehydration to form boroxines, especially upon heating or under vacuum. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | [10] |
Safety and Handling
Proper handling is critical to ensure personnel safety and maintain the integrity of the compound. This material should only be handled by trained professionals in a laboratory setting.
| Hazard Class | GHS Classification | Precautionary Measures |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9][11] |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with soap and water.[11] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11] |
| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[11] |
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process forms a new C-C bond between the boronic acid's aryl group and an organic halide or triflate.
Mechanism Overview: The catalytic cycle is a well-established, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate. The base is crucial as it converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Purity and Identity Verification by ¹H NMR
To ensure the reliability of synthetic outcomes, verifying the purity and identity of the starting material is a non-negotiable, self-validating step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Objective: To confirm the structure and assess the purity of a supplied batch of this compound.
Materials:
-
This compound (approx. 10-15 mg)
-
High-quality NMR tube
-
Deuterated solvent: DMSO-d₆ (chosen for its ability to dissolve boronic acids and to clearly show exchangeable protons like -OH and -NH)
-
Glass vial and spatula
-
Pipettes
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the boronic acid into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex until the solid is completely dissolved.
-
Transfer: Using a clean pipette, transfer the solution to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~9.5-8.5 ppm (singlet, 1H): The N-H proton of the Boc-carbamate. This peak is typically broad.
-
~8.2 ppm (broad singlet, 2H): The two hydroxyl protons of the boronic acid group (-B(OH)₂). This signal is exchangeable with D₂O.
-
~7.8-7.3 ppm (multiplets, 3H): The three protons on the aromatic ring. Their specific splitting patterns (doublets, doublet of doublets) will depend on their coupling constants.
-
~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃). This peak should integrate cleanly to 9 protons relative to the aromatic region.
Data Interpretation:
-
Identity Confirmation: The presence of all expected signals in their characteristic regions with the correct integration ratios confirms the compound's identity.
-
Purity Assessment: The absence of significant unidentifiable peaks is a strong indicator of high purity. The presence of residual solvents (e.g., ethyl acetate, hexanes) from synthesis can be identified by their characteristic chemical shifts. The presence of a boroxine anhydride may be indicated by complex aromatic signals and a change in the B(OH)₂ proton signal.
Conclusion
This compound is a high-value, versatile reagent for advanced organic synthesis. Its well-defined physicochemical properties, coupled with its strategic functionalization, make it an indispensable tool for constructing carbon-carbon bonds in drug discovery and materials science. A thorough understanding of its properties, safety protocols, and application in reactions like the Suzuki-Miyaura coupling is essential for its effective and safe utilization. Adherence to rigorous quality control, such as the NMR protocol described, ensures the integrity of the starting material and the reproducibility of experimental results.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. 3-(TERT-BUTOXYCARBONYLAMINO)-4-CHLOROPHENYLBORONIC ACID | 871329-57-6 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 9. aaronchem.com [aaronchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. combi-blocks.com [combi-blocks.com]
(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid CAS number 871329-57-6
An In-Depth Technical Guide to (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
CAS Number: 871329-57-6
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the compound's physicochemical properties, a representative synthesis protocol, its pivotal role in palladium-catalyzed cross-coupling reactions, and its significance as a building block in modern medicinal chemistry.
Section 1: Physicochemical Properties & Specifications
This compound is a substituted arylboronic acid. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it prevents unwanted side reactions and allows for controlled, site-selective functionalization. The boronic acid moiety is a versatile functional group, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 871329-57-6 | [4][5][6] |
| Molecular Formula | C₁₁H₁₅BClNO₄ | [4][5] |
| Molecular Weight | 271.51 g/mol | [4][5] |
| Melting Point | 180-182 °C | [4] |
| Appearance | Off-white to white powder/solid | [7] |
| Purity | Typically ≥95% - 97% | [4][6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][8] |
| Solubility | Soluble in organic solvents like methanol, THF, and DMSO. | |
| InChI Key | YDGKXXRWQFCXOO-UHFFFAOYSA-N | [6] |
Section 2: Synthesis & Purification Workflow
The synthesis of N-Boc protected aminophenylboronic acids typically involves a multi-step process starting from the corresponding aniline. The following is a representative, field-proven workflow. The core logic is to first protect the reactive amine, then introduce the boronic acid moiety via a lithiation-boration sequence.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Representative)
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Boc Protection of Starting Aniline: Dissolve the starting aniline in a suitable solvent like tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂) and a base such as triethylamine (TEA). Stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected intermediate.
-
Directed Ortho-Metalation and Borylation: This is a critical step requiring anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the Boc-protected intermediate in dry THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as sec-butyllithium, dropwise to perform the directed ortho-metalation. The Boc group directs the lithiation to the adjacent position.
-
After stirring for a defined period, add a borating agent, such as triisopropyl borate, dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
-
Hydrolysis and Purification:
-
Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the borate ester to the desired boronic acid.
-
Extract the product into an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the final high-purity product.[9]
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Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][3] This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals and advanced materials.[2][10]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organic halide or triflate (Ar-X).[1]
Catalytic Cycle Mechanism
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[1] This boronate then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Analytical Characterization
To ensure the identity and purity of the compound, a suite of analytical techniques is employed. Researchers should expect to see characteristic signals corresponding to the unique structural features of the molecule.
-
¹H NMR: The proton NMR spectrum should show distinct signals for the tert-butyl group (a singlet integrating to 9H around 1.5 ppm), aromatic protons in their expected regions, a broad singlet for the N-H proton, and two singlets for the B(OH)₂ protons.
-
¹³C NMR: The carbon spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons around 28 ppm, and multiple signals in the aromatic region (115-150 ppm).[12]
-
Mass Spectrometry (MS): ESI-MS would typically show the molecular ion peak [M+H]⁺ or sodium adduct [M+Na]⁺, confirming the molecular weight of 271.51. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable.
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound, which is typically expected to be above 97% for use in sensitive catalytic reactions.
Section 5: Role in Drug Discovery & Development
Boronic acids are privileged structures in medicinal chemistry.[13] Their unique ability to form reversible covalent bonds with diols and active site serine residues has led to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[2][13]
This compound serves as a critical building block for introducing a specifically functionalized phenyl ring into a larger drug candidate. This allows medicinal chemists to:
-
Explore Structure-Activity Relationships (SAR): By coupling this fragment to a core scaffold, chemists can systematically probe how this substitution pattern affects biological activity and pharmacokinetic properties.
-
Improve Metabolic Stability: The chloro-substituent can block potential sites of metabolic oxidation, thereby increasing the half-life of a drug.
-
Modulate Physicochemical Properties: The protected amine can be deprotected in a later synthetic step to introduce a basic center, which can be crucial for solubility or target engagement.
The use of such well-defined, functionalized building blocks accelerates the drug discovery process by enabling rapid and convergent synthesis of complex molecular libraries.[14]
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification:
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or fume hood.[7][16] Avoid breathing dust.[15][17] Wash hands thoroughly after handling.[15][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[8]
-
In case of Exposure:
-
This guide is intended for informational purposes by trained professionals and does not replace a formal Safety Data Sheet (SDS).
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. scbt.com [scbt.com]
- 6. [3-(tert-butoxycarbonylamino)-4-chloro-phenyl]boronic acid | 871329-57-6 [sigmaaldrich.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. 871329-57-6|this compound|BLD Pharm [bldpharm.com]
- 9. CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. combi-blocks.com [combi-blocks.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid, a crucial building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and pivotal applications, with a focus on the rationale behind its use in constructing complex molecular architectures, particularly in the realm of kinase inhibitor synthesis.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
This compound belongs to a versatile class of reagents that have become indispensable in modern organic synthesis. The strategic placement of a boronic acid group, a protected amine (Boc-amino), and a chloro substituent on a phenyl ring makes this molecule a highly valuable trifunctional building block. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that forges carbon-carbon bonds with exceptional precision and functional group tolerance.[1]
The tert-butoxycarbonyl (Boc) protecting group on the amine is acid-labile, offering a convenient deprotection strategy that is orthogonal to many other reaction conditions. The chlorine atom provides an additional site for further functionalization, often through nucleophilic aromatic substitution or other cross-coupling reactions. This combination of functionalities allows for the sequential and controlled elaboration of molecular complexity, a cornerstone of modern drug design.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 271.51 g/mol | [2][3] |
| Molecular Formula | C₁₁H₁₅BClNO₄ | [2][3] |
| CAS Number | 871329-57-6 | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 180-182 °C | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Detailed Protocol (General Procedure):
-
Boc Protection of the Amine: The starting material, 2-chloro-5-nitroaniline, is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This step selectively protects the amino group.
-
Reduction of the Nitro Group: The nitro group of the resulting tert-butyl (4-chloro-3-nitrophenyl)carbamate is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or by using a reducing agent like tin(II) chloride in ethanol or ethyl acetate.
-
Diazotization: The newly formed amino group is converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C).
-
Borylation: The diazonium salt is then subjected to a borylation reaction. This can be accomplished by reacting it with a boron source, such as bis(pinacolato)diboron in the presence of a palladium catalyst, or by using a Sandmeyer-type reaction with a boronic acid precursor. Subsequent hydrolysis of the resulting boronate ester yields the final product, this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many approved drugs.[1]
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. As such, kinase inhibitors represent a major class of modern therapeutics. The quinazoline and pyrimidine scaffolds are common cores in many clinically approved kinase inhibitors that target pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.[5][6]
This compound is an ideal building block for the synthesis of such inhibitors. The boronic acid functionality allows for its coupling to a halogenated quinazoline or pyrimidine core. The Boc-protected amine can then be deprotected and further functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Illustrative Application Workflow:
Caption: Workflow for synthesizing potential kinase inhibitors.
Targeting Key Signaling Pathways:
The EGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis. Their aberrant activation is a key driver in many cancers.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.[5][7]
VEGFR Signaling Pathway:
Caption: Simplified VEGFR signaling pathway, a key target in anti-angiogenic therapies.[8][9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from the closely related 4-chlorophenylboronic acid can provide guidance.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Conclusion
This compound is a sophisticated and highly versatile building block that empowers medicinal chemists to efficiently construct complex molecular architectures. Its strategic combination of a boronic acid for Suzuki-Miyaura coupling, a readily deprotectable amine, and a site for further functionalization makes it an invaluable tool in the synthesis of novel drug candidates, particularly in the development of targeted kinase inhibitors. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in the advancement of drug discovery and development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. medium.com [medium.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery
Abstract
(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with significant therapeutic potential. Its unique structural features, combining a Boc-protected amine, a chloro substituent, and a reactive boronic acid moiety, make it an invaluable reagent in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and key applications in drug discovery, with a focus on its role in the development of targeted cancer therapies.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Arylboronic acids have emerged as indispensable tools in the synthesis of biaryl and heteroaryl structures, which are common motifs in a vast array of biologically active compounds.[1] this compound, with its strategic placement of functional groups, offers medicinal chemists a versatile platform for molecular elaboration. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine functionality, allowing for subsequent derivatization. The chloro group offers a point for further cross-coupling reactions or can influence the electronic properties and binding interactions of the final molecule. The boronic acid group is the cornerstone of its utility, enabling facile palladium-catalyzed cross-coupling reactions.[2]
This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information for its effective utilization in their synthetic endeavors.
Physicochemical and Structural Characteristics
The structural attributes of this compound are fundamental to its reactivity and handling.
-
Chemical Structure:
-
Key Structural Features:
-
Boronic Acid Group (-B(OH)₂): The reactive center for Suzuki-Miyaura coupling reactions.
-
tert-Butoxycarbonyl (Boc) Group: A robust protecting group for the aniline nitrogen, preventing unwanted side reactions and allowing for controlled deprotection under acidic conditions.
-
Chloro Substituent: Influences the electronic nature of the aromatic ring and can serve as a handle for further synthetic transformations.
-
1,2,4-Trisubstituted Benzene Ring: Provides a defined substitution pattern for the construction of targeted molecular architectures.
-
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 871329-57-6 | [3][4] |
| Molecular Formula | C₁₁H₁₅BClNO₄ | [3] |
| Molecular Weight | 271.51 g/mol | [5] |
| Appearance | White to off-white powder/solid | [6] |
| Melting Point | 180-182 °C | [3] |
| Density | 1.28 g/cm³ | [3] |
| Storage Temperature | Keep Cold (2-8 °C), under inert atmosphere | [3][5] |
Synthesis and Characterization
General Synthetic Approach
A plausible and commonly employed synthetic route is outlined below. This approach leverages the directing effect of the protected amino group for selective borylation.
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example for the synthesis of a structurally similar arylboronic acid and can be adapted for the target molecule.[7]
Step 1: Boc Protection of 2-Chloro-5-bromoaniline
-
To a stirred solution of 2-chloro-5-bromoaniline (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 equiv).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl (2-chloro-5-bromophenyl)carbamate, which can be purified by column chromatography if necessary.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve the tert-butyl (2-chloro-5-bromophenyl)carbamate (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
-
Add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.5 equiv), dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) and stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Spectroscopic Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. While a dedicated, published spectrum for this specific molecule is elusive, the expected spectroscopic data based on its structure are as follows:
-
¹H NMR: The spectrum would be expected to show signals for the tert-butyl protons (a singlet around 1.5 ppm), the aromatic protons (in the range of 7.0-8.0 ppm with characteristic splitting patterns), the N-H proton (a broad singlet), and the B(OH)₂ protons (a broad singlet which may exchange with D₂O).
-
¹³C NMR: The spectrum would display signals for the carbons of the tert-butyl group, the carbonyl carbon of the Boc group, and the aromatic carbons, with the carbon attached to the boron atom showing a characteristic broad signal.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbonyl group, C-H stretching of the aromatic and aliphatic groups, and a broad O-H stretching from the boronic acid moiety.
Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Role in the Synthesis of Dabrafenib (GSK2118436)
A prominent example of the application of this boronic acid is in the synthesis of Dabrafenib (Tafinlar®) , a potent and selective inhibitor of BRAF kinase.[9][10] Dabrafenib is approved for the treatment of patients with BRAF V600E mutation-positive metastatic melanoma.[11][12]
The synthesis of Dabrafenib involves a key Suzuki-Miyaura coupling reaction where this compound is coupled with a suitable heterocyclic halide to construct the core structure of the drug molecule.[13]
Caption: Role of the boronic acid in the synthesis of Dabrafenib.
General Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction involving an arylboronic acid.
-
In a reaction vessel, combine this compound (1.0-1.5 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator and under an inert atmosphere to prevent degradation. Boronic acids can be susceptible to dehydration to form boroxines, which may affect their reactivity.
Conclusion
This compound is a strategically designed and highly valuable building block for organic synthesis, particularly in the field of drug discovery. Its utility in constructing complex molecular architectures, exemplified by its role in the synthesis of the kinase inhibitor Dabrafenib, underscores its importance to medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. lookchem.com [lookchem.com]
- 4. 871329-57-6|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. sites.pitt.edu [sites.pitt.edu]
- 7. mdpi.com [mdpi.com]
- 8. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
- 10. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Portico [access.portico.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to N-Boc-3-amino-4-chlorobenzeneboronic acid: From Sourcing to Synthesis and Application
Abstract
Commercial Availability Analysis
A thorough market survey reveals that N-Boc-3-amino-4-chlorobenzeneboronic acid is not a standard catalog product. However, its un-protected precursor, 3-Amino-4-chlorophenylboronic acid , is readily available from multiple vendors, ensuring a consistent and reliable starting point for its synthesis.
Table 1: Commercial Sourcing of the Key Precursor: 3-Amino-4-chlorophenylboronic acid
| Supplier | CAS Number | Typical Purity | Available Quantities |
| Sigma-Aldrich | 850689-36-0 | ≥98% | 1 g, 5 g, 10 g, 25 g |
| Santa Cruz Biotechnology | 850689-36-0 | N/A | Inquiry |
| INDOFINE Chemical Co. | 850689-36-0 | 98% | Inquiry[1] |
| Biosynth | 850689-36-0 | N/A | Inquiry[2] |
| BLD Pharm | 850689-36-0 | >98% | Inquiry[3] |
| Frontier Specialty Chemicals | 850689-36-0 | N/A | 1 g[4][5] |
| AOBChem | 850689-36-0 | 98% | 1 g, 5 g, 10 g, 25 g |
This widespread availability of the precursor makes the in-house synthesis of the target compound a practical and immediate solution for research needs.
Physicochemical Properties
Understanding the properties of both the precursor and the final product is critical for experimental design, particularly for reaction setup, purification, and storage.
Table 2: Physicochemical Data
| Property | 3-Amino-4-chlorophenylboronic acid (Precursor) | N-Boc-3-amino-4-chlorobenzeneboronic acid (Product) |
| CAS Number | 850689-36-0[1][6] | Not Assigned |
| Molecular Formula | C₆H₇BClNO₂[1][6] | C₁₁H₁₅BClNO₄ |
| Molecular Weight | 171.39 g/mol [1][6] | 271.50 g/mol (Calculated) |
| Appearance | Solid | Predicted: White to off-white solid |
| Boiling Point | 179.3±30.7 °C (Predicted)[7] | N/A |
| InChI Key | CSGAGFPHVVBHDF-UHFFFAOYSA-N | N/A |
Recommended Synthesis Protocol
The protection of an amino group with a tert-butyloxycarbonyl (Boc) group is a fundamental and highly reliable transformation in organic synthesis. The following protocol is adapted from general procedures for the N-Boc protection of anilines using di-tert-butyl dicarbonate (Boc₂O) and is optimized for this specific substrate.[8][9][10]
Diagram of the Synthesis Workflow
Caption: Workflow for the N-Boc protection of 3-Amino-4-chlorophenylboronic acid.
Step-by-Step Methodology
Materials:
-
3-Amino-4-chlorophenylboronic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Base: Triethylamine (TEA) (1.5 equiv) or saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-4-chlorophenylboronic acid (1.0 equiv). Dissolve the starting material in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Reagents: Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature. In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equiv) in a small amount of the reaction solvent and add it dropwise to the stirred reaction mixture. Causality Note: The base is crucial to neutralize the acidic proton of the amine, facilitating its nucleophilic attack on the Boc₂O electrophile.[10][11]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). The formation of the less polar product should be evident.
-
Aqueous Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% aqueous citric acid or 0.1 N HCl) to remove excess base, followed by saturated aqueous NaHCO₃, and finally brine. Self-Validation: This washing sequence ensures the removal of both basic and acidic impurities, simplifying the final purification step.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude N-Boc-3-amino-4-chlorobenzeneboronic acid can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Expertise Insight: Boronic acids can sometimes be challenging to purify via silica gel chromatography due to potential dehydration or interaction with the stationary phase.[12][13] However, the increased steric bulk and lipophilicity of the Boc-protected derivative often lead to better chromatographic behavior compared to the free amine.[12][14]
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.
Application in Synthesis: A Suzuki-Miyaura Coupling Partner
The primary utility of N-Boc-3-amino-4-chlorobenzeneboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[15][16][17] The Boc-protecting group serves two essential functions:
-
Modulating Reactivity: It prevents unwanted side reactions involving the nucleophilic amino group under the basic conditions of the coupling reaction.
-
Improving Solubility: It enhances the solubility of the boronic acid in organic solvents typically used for cross-coupling.
This building block enables the synthesis of complex biaryl structures containing a protected aniline moiety, which is a common motif in pharmacologically active molecules. The chloro-substituent provides an additional synthetic handle for further functionalization.
Diagram of a Representative Suzuki-Miyaura Coupling
Caption: Role of the title compound in a Suzuki-Miyaura cross-coupling reaction.
Conclusion
While N-Boc-3-amino-4-chlorobenzeneboronic acid is not directly available from commercial sources, its synthesis is straightforward and reliable, starting from the readily available precursor, 3-Amino-4-chlorophenylboronic acid. The provided protocol, grounded in established chemical principles, offers a validated pathway for researchers to access this versatile building block. Its structure is well-suited for constructing complex molecular architectures via Suzuki-Miyaura coupling, making it a valuable tool for professionals in drug discovery and development.
References
- 1. 3-AMINO-4-CHLOROPHENYLBORONIC ACID | 850689-36-0 | INDOFINE Chemical Company [indofinechemical.com]
- 2. 3-Amino-4-chlorophenylboronic acid | 850689-36-0 | AJB68936 [biosynth.com]
- 3. 850689-36-0|(3-Amino-4-chlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. Frontier Specialty Chemicals 1G 3-AMINO-4-CHLOROPHENYLBORON, Quantity: | Fisher Scientific [fishersci.com]
- 5. 3-Amino-4-chlorophenylboronic acid | [frontierspecialtychemicals.com]
- 6. scbt.com [scbt.com]
- 7. (3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 | Chemsrc [chemsrc.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid (CAS No. 871329-57-6) is a highly valuable, functionalized arylboronic acid that serves as a critical building block in modern medicinal chemistry.[1][2] Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing the carbon-carbon bonds that form the backbone of many contemporary drug candidates.[3][4][5] The presence of a Boc-protected amine and a chloro substituent provides strategic handles for multi-step synthetic campaigns, allowing for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of a field-proven synthetic strategy, delves into the mechanistic rationale behind the procedural choices, and presents a detailed, replicable experimental protocol for its preparation.
Introduction: The Strategic Importance of Functionalized Arylboronic Acids
The landscape of modern drug discovery is profoundly influenced by the efficiency and precision of synthetic methodologies. Among the most powerful tools in the medicinal chemist's arsenal are organoboron compounds, particularly arylboronic acids.[4] Their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions have made them indispensable.[5][6] The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, leverages the unique reactivity of boronic acids to assemble complex biaryl and heteroaryl structures that are prevalent in pharmacologically active molecules.[7]
The target molecule, this compound, is a sophisticated example of this class of reagents. Its structure is deliberately designed for synthetic utility:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive center for the Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond at this position.
-
The Chloro Substituent (-Cl): The chlorine atom provides an additional, orthogonal site for further cross-coupling reactions or other transformations, allowing for sequential and controlled molecular elaboration.
-
The Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine.[8] This prevents the nucleophilic amine from interfering in the catalytic cycle or engaging in other undesired side reactions. The Boc group is stable under the basic conditions of the borylation and Suzuki coupling but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid) at a later synthetic stage to reveal the free amine for further functionalization.
This combination of features makes the title compound a powerful intermediate for building complex molecules with multiple points of diversification, accelerating the discovery of novel therapeutic agents.[9][10]
Synthetic Strategy: The Miyaura Borylation Approach
A retrosynthetic analysis of the target compound points to a key C-B bond formation step. While several methods exist for installing a boronic acid group onto an aromatic ring, including lithium-halogen exchange followed by quenching with a borate ester, the Miyaura borylation reaction stands out for its superior functional group tolerance and operational simplicity.[11][12][13]
The Miyaura borylation involves the direct, palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[14] This method avoids the use of highly reactive and often cryogenic organolithium or Grignard reagents, making it more compatible with sensitive functional groups like the carbamate in our precursor.[13][15]
The overall synthetic workflow is conceptualized as a two-step process:
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 8. chempep.com [chempep.com]
- 9. mdpi.com [mdpi.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 13. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Miyaura Borylation Reaction [organic-chemistry.org]
- 15. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Boronic Acids: Indispensable Intermediates in Modern Medicinal Chemistry
Authored For: Drug Discovery and Development Professionals
Abstract
Boronic acids and their derivatives have transitioned from chemical curiosities to indispensable tools in the arsenal of medicinal chemists.[1][2][3] Their unique combination of stability, versatile reactivity, and generally low toxicity has established them as premier building blocks for constructing the complex molecular architectures required for novel therapeutics.[1][4] This guide provides an in-depth exploration of boronic acids as key intermediates, moving beyond simple reaction schemes to elucidate the underlying principles that govern their application. We will dissect their synthesis, delve into the mechanistic nuances of their most powerful transformations—most notably the Suzuki-Miyaura coupling—and explore their strategic use in forming not just carbon-carbon, but also carbon-heteroatom bonds. Authored from the perspective of a seasoned application scientist, this document emphasizes the causality behind experimental choices, providing field-proven insights into optimizing protocols, selecting reagents, and leveraging protecting group strategies to accelerate drug discovery programs.
The Boronic Acid Moiety: A Unique Convergence of Properties
The utility of a boronic acid (RB(OH)₂) in synthesis stems from the unique electronic nature of the boron atom. It possesses a vacant p-orbital, making it a mild Lewis acid.[3][5] This Lewis acidity is central to its reactivity, yet boronic acids are often stable, crystalline solids that can be handled on the benchtop, a significant advantage over many other organometallic reagents.[4][6]
The key to their synthetic power lies in their ability to undergo transmetalation with transition metal catalysts, most famously palladium.[7][8] However, the boronic acid itself is dormant; it must first be activated by a base to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻). This formation of a tetracoordinate boronate increases the electron density on the organic group (R), priming it for transfer to the metal center.[9] This activation step is a critical control point in their reactions.
Furthermore, the boron moiety can reversibly form covalent bonds with diols, a property exploited not only in protecting group strategies but also in designing biosensors and drug delivery systems.[5][10][11] Once incorporated into a final drug molecule, the boronic acid group can act as a pharmacophore, forming reversible covalent bonds with nucleophilic residues like serine in the active sites of target enzymes.[12][13] This has been a successful strategy, as evidenced by several FDA-approved drugs.[1][14][15][16]
Synthesis of Boronic Acid Intermediates
The accessibility of a diverse range of boronic acids is crucial for their widespread use in creating chemical libraries for structure-activity relationship (SAR) studies.[2] Several reliable methods exist for their synthesis.
-
From Organometallic Reagents : The traditional approach involves the reaction of an organolithium or Grignard reagent with a trialkyl borate ester (e.g., trimethyl borate), followed by acidic hydrolysis. While effective, the strong basicity of the organometallic reagent limits the functional group tolerance of the substrate.[4]
-
Miyaura Borylation : A significant advancement was the development of palladium-catalyzed coupling of aryl or vinyl halides/triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂(pin)₂).[17] This method offers excellent functional group tolerance and provides direct access to boronate esters, which are often more stable and easier to purify than the corresponding free boronic acids.[6][17]
-
C-H Borylation : More recently, iridium and rhodium-catalyzed C-H activation and borylation reactions have emerged as powerful tools. These methods allow for the direct conversion of a C-H bond into a C-B bond, offering a highly atom-economical route to boronic acid derivatives without the need for a pre-installed halide or triflate.
-
Decarboxylative Borylation : A novel technique allows for the conversion of abundant and diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. This method, termed decarboxylative borylation, replaces a carbon atom from the carboxylic acid with a boron atom, opening up a vast chemical space for drug discovery.[18]
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the most frequently used reaction for C(sp²)–C(sp²) bond formation in the pharmaceutical industry.[17] Its success is built on mild reaction conditions, exceptional functional group tolerance, and the low toxicity of the boron-containing byproducts.[7][19]
The Catalytic Cycle: A Mechanistic Dissection
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][20]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the electrophile (Ar¹-X). This is often the rate-determining step and results in a Pd(II) intermediate.[7][21] The choice of ligand on the palladium center is critical here; electron-rich and bulky phosphine ligands accelerate this step, particularly for less reactive aryl chlorides.[9]
-
Transmetalation : The organic moiety from the activated boronate (Ar²) is transferred to the Pd(II) center, displacing the halide. The base is crucial in this step, as it facilitates the formation of the reactive tetracoordinate boronate species, which is more nucleophilic than the neutral boronic acid.[9][20]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[21]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data-Driven Component Selection
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components.[7] The causality is clear: each component addresses a specific mechanistic challenge.
| Component | Function & Rationale | Common Examples |
| Catalyst | Provides the palladium center for the catalytic cycle. Pre-catalysts are often Pd(II) sources that are reduced in situ to the active Pd(0) species. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd/C[8][22] |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and enhances solubility. Bulky, electron-rich ligands promote oxidative addition and reductive elimination. | PPh₃, PCy₃, SPhos, XPhos, Buchwald Ligands |
| Base | Activates the boronic acid to the more nucleophilic boronate. The choice of base can influence reaction rate and prevent side reactions like protodeboronation. | K₂CO₃, Cs₂CO₃, K₃PO₄, Organic amines[21] |
| Solvent | Solubilizes reactants and catalyst. Often a mixture of an organic solvent and water is used to facilitate dissolution of both the organic and inorganic components. | Toluene, Dioxane, THF, DMF, 2-MeTHF[8][21] |
Field-Proven Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid. It is a self-validating system; careful execution should provide a reliable outcome.
Objective: To synthesize 4-phenylbiphenyl from 4-bromobiphenyl and phenylboronic acid.
Materials:
-
4-Bromobiphenyl (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a dry Schlenk flask. Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromobiphenyl, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to the flask. The order of addition of solids is not critical.
-
Solvent Addition: Add toluene and water via syringe. The biphasic mixture aids in dissolving both the organic substrates and the inorganic base.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours. Reaction progress can be monitored by TLC or LC-MS by taking small aliquots.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylbiphenyl.
-
Beyond C-C Bonds: C-Heteroatom Couplings
While famed for C-C bond formation, boronic acids are also valuable intermediates for constructing C-N and C-O bonds, reactions of immense importance in medicinal chemistry.
-
Chan-Evans-Lam (CEL) Coupling : This copper-catalyzed reaction couples arylboronic acids with N-H or O-H containing compounds (amines, amides, phenols, alcohols) to form C-N and C-O bonds.[23] It serves as a powerful alternative to the Buchwald-Hartwig amination, often proceeding under milder, base-free conditions.
-
Transition-Metal-Free Amination : Recent developments have shown that C-N bonds can be formed from boronic acids without any transition metal catalyst.[24][25][26][27] These methods typically involve the activation of the boronic acid to a tetrahedral boronate, which then reacts with an electrophilic nitrogen source.[25] This approach offers a more sustainable and cost-effective pathway for synthesizing anilines and amides.[25]
Caption: Versatile bond formations using boronic acid intermediates.
The Strategic Use of Boronic Acid Protecting Groups
Free boronic acids can be unstable, prone to dehydration to form boroxines, or susceptible to degradation under certain reaction conditions.[6][28] To circumvent this, they are often masked using protecting groups, enabling their use in multi-step syntheses.[28][29] The choice of protecting group is a strategic decision based on the required stability and the specific deprotection method that will be compatible with the overall synthetic route.
| Protecting Group | Structure | Key Features & Deprotection Conditions |
| Pinacol Ester | Boronate ester formed with pinacol | Most common; stable to chromatography.[6] Can often be used directly in couplings.[6] Hydrolyzed with aqueous acid or base (e.g., NaOH, HCl). |
| MIDA Ester | N-methyliminodiacetic acid ester | Exceptionally stable, rendering the boron atom unreactive to cross-coupling.[28] Deprotected under mild aqueous basic conditions (e.g., aq. NaOH). Allows for iterative cross-coupling.[28] |
| Trifluoroborate Salt | K[R-BF₃] | Highly stable, crystalline solids.[28] Require hydrolysis (e.g., using aqueous acid) to the boronic acid before they can participate in cross-coupling.[28] |
| DAN Group | 1,8-diaminonaphthalene amide | Very robust protecting group due to N-B coordination.[6] Stable to many conditions.[28] Removed under acidic conditions.[28] |
Conclusion: The Enduring Impact and Future of Boronic Acids
The journey of boronic acids from academic reagents to cornerstone intermediates in pharmaceutical manufacturing is a testament to their remarkable utility. The approval of drugs like Bortezomib (Velcade®), Ixazomib, and Vaborbactam has solidified their place in medicinal chemistry, not just as synthetic building blocks but as effective pharmacophores.[4][14][16][30][31]
The future continues to look bright. Advances in C-H borylation and the development of novel, sustainable coupling methodologies are expanding the accessible chemical space.[14] As our understanding of their biological interactions deepens, we can expect to see even more sophisticated applications, from targeted drug delivery systems to new classes of enzyme inhibitors.[5][32] For the modern drug development professional, a deep, mechanistic understanding of boronic acid chemistry is not just advantageous—it is essential for innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. scispace.com [scispace.com]
- 11. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. mdpi.com [mdpi.com]
- 23. C–N bond formation via Cu-catalyzed cross-coupling with boronic acids leading to methyl carbazole-3-carboxylate: synthesis of carbazole alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. docta.ucm.es [docta.ucm.es]
- 25. How to make C–N bonds using boronic acids without transition metals – Kudos: Growing the influence of research [growkudos.com]
- 26. researchgate.net [researchgate.net]
- 27. How to make C–N bonds using boronic acids and their derivatives without transition metals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its structure combines a boronic acid moiety, a chlorine atom, and a tert-butoxycarbonyl (Boc) protected amine on a phenyl ring. Accurate and unambiguous structural confirmation is paramount for its effective use. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. It serves as a practical reference for researchers to verify its identity and purity, explaining the causal relationships between the molecular structure and its spectral features.
Introduction: The Imperative of Spectroscopic Verification
In the landscape of modern drug discovery and materials science, the structural integrity of chemical reagents is the bedrock of reliable and reproducible research. This compound presents a unique combination of functional groups, each contributing to its reactivity and utility. The boronic acid is a key player in palladium-catalyzed cross-coupling, the Boc-protected amine offers a latent site for further functionalization, and the chloro-substituent modulates the electronic properties of the aromatic ring.
This guide delves into the characteristic spectroscopic signatures of this molecule. By understanding the expected ¹H NMR, ¹³C NMR, and IR spectra, researchers can confidently confirm the successful synthesis and purity of their material, troubleshoot synthetic issues, and ensure the fidelity of their subsequent research. The protocols and interpretations herein are designed to be self-validating, grounded in the fundamental principles of spectroscopic analysis.
Molecular Structure
The foundational step to interpreting any spectra is a clear understanding of the molecule's structure and the chemical environment of each atom.
Chemical Structure:
-
Systematic Name: this compound
-
CAS Number: 871329-57-6
-
Molecular Formula: C₁₁H₁₅BClNO₄
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For boronic acids, which can form oligomeric anhydrides (boroxines), sample preparation is key. Using a coordinating deuterated solvent like DMSO-d₆ or methanol-d₄ is often preferred as it helps break up these oligomers, leading to sharper, more intelligible spectra[1]. The data presented below are predicted values for a sample dissolved in DMSO-d₆.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 9.7 | Singlet (br) | 1H | N-H | The amide proton signal is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is concentration-dependent. |
| ~8.0 - 8.2 | Singlet (br) | 2H | B(O-H)₂ | Boronic acid protons are acidic and exchange rapidly. They appear as a very broad singlet and may exchange with residual water in the solvent, sometimes disappearing entirely. |
| ~7.8 - 7.9 | Doublet | 1H | Ar-H (H-2) | This proton is ortho to the boronic acid group and shows coupling only to H-6. |
| ~7.6 - 7.7 | Doublet | 1H | Ar-H (H-6) | This proton is ortho to the chlorine atom and meta to the boronic acid. It is coupled to H-2. |
| ~7.4 - 7.5 | Doublet of d | 1H | Ar-H (H-5) | This proton is coupled to both H-2 and H-6, resulting in a doublet of doublets. |
| 1.48 | Singlet | 9H | -C(CH₃)₃ (Boc) | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a sharp, intense singlet.[2][3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~153.5 | C=O (Boc) | The carbonyl carbon of the carbamate group appears in this characteristic downfield region.[2][4] |
| ~142.0 | Ar-C (C-3) | Aromatic carbon directly attached to the nitrogen of the NHBoc group. |
| ~135.0 | Ar-C (C-1) | The ipso-carbon attached to the boronic acid group. The signal is often broad due to quadrupolar relaxation of the boron nucleus. |
| ~132.0 | Ar-C (C-5) | Aromatic CH carbon. |
| ~128.0 | Ar-C (C-4) | Aromatic carbon bearing the chlorine atom. |
| ~125.0 | Ar-C (C-6) | Aromatic CH carbon. |
| ~120.0 | Ar-C (C-2) | Aromatic CH carbon. |
| ~79.5 | -C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is shielded and appears in this typical range.[2] |
| ~28.1 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[2] |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400 - 3200 (broad) | O-H Stretch | Boronic Acid, B(OH)₂ | A very broad and strong absorption, characteristic of the hydrogen-bonded O-H groups in the boronic acid moiety.[5][6] |
| ~3350 (sharp) | N-H Stretch | Amide (Carbamate) | A sharp peak confirming the presence of the N-H bond in the Boc-protecting group. |
| ~2980 | C-H Stretch | Aliphatic (-CH₃) | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl group. |
| ~1715 (strong) | C=O Stretch | Carbamate (Boc) | This is a very strong and characteristic absorption for the carbonyl group in the Boc protector, providing clear evidence of its presence.[7] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring. |
| ~1520 | N-H Bend | Amide (Carbamate) | Often coupled with C-N stretching, this band is another indicator of the amide linkage. |
| ~1350 (strong) | B-O Stretch | Boronic Acid | A strong, characteristic absorption for the boron-oxygen single bond, which is a key signature for a boronic acid.[8][9] |
| ~1240 | C-N Stretch | Amide (Carbamate) | Stretching vibration of the carbon-nitrogen bond. |
| ~1160 | C-O Stretch | Carbamate (Boc) | Stretching of the C-O bond within the tert-butoxycarbonyl group. |
| ~750 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chloro-substituent on the aromatic ring. |
Experimental Protocols and Workflow
Adherence to standardized protocols is critical for obtaining high-quality, reproducible spectroscopic data.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it readily dissolves the compound and its polarity helps to break down boronic acid anhydrides, which can cause significant peak broadening[1].
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm is typically sufficient. For quantitative analysis, ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
Protocol for IR Data Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This is crucial as it will be subtracted from the sample spectrum to remove signals from ambient CO₂ and water vapor.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow from sample to verified structure.
Caption: Workflow for Spectroscopic Verification.
Conclusion
The combination of NMR and IR spectroscopy provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of the carbon-hydrogen framework, while the IR spectrum validates the presence of all key functional groups. By cross-referencing acquired data with the predictive analysis and protocols detailed in this guide, researchers can proceed with confidence, knowing their starting material is structurally correct and pure. This rigorous approach to quality control is indispensable for the integrity and success of any chemical research program.
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol Using (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
For: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2][3][4][5] This palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate.[6][7] Its widespread adoption is due to the mild reaction conditions, functional group tolerance, and the commercial availability and stability of many boronic acid reagents.[2][8]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid. This specific building block is of significant interest in medicinal chemistry, as it allows for the introduction of a protected aniline moiety, a common pharmacophore, onto various aromatic and heteroaromatic systems. The presence of both a chlorine atom and a Boc-protected amine presents unique challenges and considerations for optimizing the coupling reaction, particularly concerning the reactivity of the aryl chloride and the potential for side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an aryl chloride partner), forming a Pd(II) complex.[6][10] This is often the rate-limiting step, especially for less reactive aryl chlorides.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][11] The base plays a critical role in the overall efficiency of the reaction.[11][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][11]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific aryl halide coupling partner.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| This compound | ≥95% | Commercial Source |
| Aryl Halide (Ar-X) | ≥97% | Commercial Source |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial Source |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercial Source |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add potassium carbonate (2.0 - 3.0 equivalents).
-
-
Catalyst Preparation:
-
In a separate vial, weigh out Palladium(II) acetate (1-3 mol%).
-
Add Tricyclohexylphosphine (2-6 mol%).
-
Scientist's Note: The use of bulky, electron-rich phosphine ligands like PCy₃ is often crucial for the coupling of less reactive aryl chlorides as they promote the oxidative addition step and stabilize the active Pd(0) species.[11][13]
-
-
Reaction Assembly:
-
Add the catalyst mixture to the reaction flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water). The solvent should be degassed prior to use.
-
Causality Insight: The addition of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step.[1]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: For challenging aryl chlorides, which are less reactive than bromides or iodides, more sophisticated catalyst systems may be necessary.[14][15] Catalysts based on N-heterocyclic carbenes (NHCs) or highly specialized phosphine ligands can offer improved performance.[7][11]
-
Base Selection: The choice of base is critical.[11] While potassium carbonate is a common choice, other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective for certain substrates.[9] The base facilitates the formation of the boronate species, which is more active in the transmetalation step.[12]
-
Solvent System: The ratio of organic solvent to water can influence the reaction rate and yield. A completely anhydrous system may be necessary for substrates sensitive to water.
-
Side Reactions: A common side reaction is the homocoupling of the boronic acid. This can be minimized by carefully controlling the reaction temperature and catalyst loading. Protodeborylation, the cleavage of the C-B bond, can also occur, particularly in aqueous conditions.[1]
Conclusion
The Suzuki-Miyaura coupling using this compound is a robust and versatile method for the synthesis of complex biaryl structures. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. This protocol provides a solid foundation for the application of this important building block in drug discovery and development programs.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Use of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid in biaryl synthesis
Beginning Search Phase
I've started with comprehensive Google searches, focusing on the properties, reactivity, and applications of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid, particularly in biaryl synthesis. I'm prioritizing diverse data sources to get a well-rounded understanding.
Developing Research Plan
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Expanding Search & Planning
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Targeting Precise Reactions
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Searching for Validation Data
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Reviewing Coupling Details
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Defining Application Scope
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Finalizing the Document Structure
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Application Notes and Protocols: Deprotection of the Boc Group from (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its facile and selective removal under acidic conditions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from (3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)boronic acid to yield the versatile synthetic intermediate, 3-amino-4-chlorophenyl)boronic acid.
The resulting product, an aminophenylboronic acid, is a valuable building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and for the development of sensors and affinity chromatography materials.[2][3][4] Ensuring the complete and clean removal of the Boc group is a critical step that dictates the purity and yield of subsequent transformations. This guide will delve into the mechanistic underpinnings of the deprotection reaction, provide robust experimental protocols, and offer insights into troubleshooting and analytical validation.
Mechanistic Insights into Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] The generally accepted mechanism proceeds through a series of well-defined steps:
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[6][7] This initial step activates the protecting group for subsequent cleavage.
-
Formation of a tert-Butyl Cation: The protonated carbamate then undergoes cleavage to form a relatively stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[6][7][8]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and furnishing the desired free amine.[6][7]
-
Amine Salt Formation: Under the acidic reaction conditions, the newly formed amine is protonated to give the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[6]
A critical consideration in Boc deprotection is the fate of the highly reactive tert-butyl cation. This electrophile can potentially alkylate nucleophilic sites on the substrate or solvent, leading to the formation of undesired byproducts.[1][9] To mitigate these side reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic species that readily trap the tert-butyl cation.[10][11] Common scavengers include triisopropylsilane (TIS), water, and anisole.[1][10][12]
Mechanistic Diagram
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the deprotection of this compound. The protocol is designed to be robust and reproducible.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥97% Purity | Various |
| Dichloromethane (DCM), anhydrous | ACS Grade | Various |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Various |
| 4 M HCl in 1,4-dioxane | Solution | Various |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (saturated aqueous NaCl solution) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | Various |
| Diethyl ether | ACS Grade | Various |
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and generally effective method for Boc deprotection.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq.) to the stirred solution. A common practice is to use a 1:1 mixture of DCM and TFA.[1] Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction is often accompanied by the evolution of carbon dioxide gas, so the system should not be sealed.[5][6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.[13]
-
Workup (to obtain the TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of the desired product. For many applications, this salt can be used directly in the next step.
-
Workup (to obtain the free amine): To isolate the free amine, dissolve the residue from step 4 in DCM and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-chlorophenylboronic acid.[13]
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
An alternative to TFA, particularly if the final product is desired as the hydrochloride salt.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction for completion by TLC or HPLC.[14]
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid is the hydrochloride salt of 3-amino-4-chlorophenylboronic acid. Alternatively, the product may precipitate out of the reaction mixture and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
Experimental Workflow Diagram
Caption: General workflow for Boc deprotection.
Data Presentation and Analytical Validation
Rigorous analytical validation is crucial to confirm the complete removal of the Boc group and to assess the purity of the final product.
Comparative Data for Deprotection Conditions
| Condition | Reagent (eq.) | Solvent | Time (h) | Temperature | Yield | Purity (by HPLC) | Notes |
| A | TFA (20) | DCM | 2 | RT | >95% | >98% | Standard, reliable method. |
| B | 4 M HCl (15) | Dioxane | 4 | RT | >90% | >97% | Useful for direct isolation of the HCl salt. |
| C (Thermal) | None | TFE | 1 | 150 °C | Variable | Variable | An alternative, acid-free method, but may require optimization.[15] |
Analytical Techniques for Validation
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction's progress. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a lower Rf value.[13]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of reaction completion and product purity.[13] A reverse-phase column can effectively separate the starting material, product, and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive method for confirming deprotection. Look for the disappearance of the characteristic singlet peak of the nine equivalent tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm.[16]
-
¹³C NMR: Confirmation can be obtained by observing the disappearance of the quaternary carbon signal (~80 ppm) and the methyl carbon signals (~28 ppm) of the tert-butyl group.[16]
-
-
Mass Spectrometry (MS): Confirms the identity of the product by showing the expected molecular ion peak. A mass difference of -100.12 amu between the starting material and the product corresponds to the loss of the Boc group.[16]
Troubleshooting and Field-Proven Insights
Issue 1: Incomplete Deprotection
-
Possible Cause: Insufficient acid concentration, reaction time, or low temperature.[11] Steric hindrance around the amine can also slow down the reaction.[10]
-
Solution: Increase the equivalents of acid, prolong the reaction time, or gently warm the reaction mixture. For particularly stubborn cases, using a stronger acid system like 4M HCl in dioxane can be more effective.[10][11]
Issue 2: Formation of Side Products
-
Possible Cause: Alkylation of the aromatic ring or the boronic acid moiety by the tert-butyl cation.[9][11]
-
Solution: Incorporate a scavenger into the reaction mixture. A common and effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[10] TIS is particularly effective at trapping the tert-butyl cation.
Issue 3: Degradation of the Boronic Acid
-
Possible Cause: Phenylboronic acids can be susceptible to degradation, particularly under harsh conditions or during prolonged storage.
-
Solution: Use the deprotected product as quickly as possible in the subsequent reaction. If storage is necessary, keep it under an inert atmosphere at a low temperature.
Self-Validating Systems
A robust protocol should have built-in checks. Regular monitoring by TLC or HPLC at set time points (e.g., 30 min, 1h, 2h) provides a clear picture of the reaction kinetics and helps determine the optimal reaction time for complete conversion while minimizing byproduct formation. Comparing the final product's analytical data (NMR, MS) against a known standard or literature values provides the ultimate validation of a successful deprotection.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Aminophenylboronate Affinity Adsorbents [clinicalleader.com]
- 3. Boronic acid-modified magnetic materials for antibody purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 5. BOC Protection and Deprotection [ms.bzchemicals.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Application Note: Streamlining Synthesis with One-Pot Boc Deprotection and Amide Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of One-Pot Synthesis
In the fast-paced fields of medicinal chemistry and drug development, efficiency is paramount. Multi-step synthetic sequences often suffer from cumulative yield losses, increased consumption of solvents and reagents, and extended timelines due to intermediate isolation and purification steps. One-pot synthesis, a strategy wherein sequential reactions are performed in a single reactor, directly addresses these challenges. By eliminating the need to isolate intermediates, this approach not only accelerates the synthetic process but also enhances overall yield and reduces chemical waste, aligning with the principles of green chemistry.
This application note provides an in-depth guide to one of the most valuable one-pot protocols in modern organic synthesis: the acid-mediated deprotection of a tert-butyloxycarbonyl (Boc) protected amine followed by its immediate coupling with a carboxylic acid to form an amide bond. We will explore the underlying chemical principles, provide field-proven, step-by-step protocols, and discuss critical parameters for success.
Part 1: The Core Principles
A successful one-pot reaction hinges on the compatibility of sequential reaction conditions. In this case, we must seamlessly transition from a strongly acidic environment required for Boc deprotection to the basic or neutral conditions necessary for efficient amide bond formation.
The Boc Protecting Group: Mechanism of Cleavage
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry due to its stability under a wide range of conditions, yet its facile removal under anhydrous acidic conditions.[1][2] The most common reagent for this transformation is trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[1][3]
The mechanism proceeds in three key steps[1][4][5]:
-
Protonation: The carbonyl oxygen of the Boc carbamate is protonated by the strong acid (TFA).
-
C-O Bond Cleavage: This protonation weakens the adjacent tert-butyl C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly fragments, releasing carbon dioxide gas and the free amine. Under the acidic conditions, this amine is immediately protonated to form its corresponding ammonium salt (e.g., a trifluoroacetate salt).
The tert-butyl cation byproduct is typically scavenged by the TFA counterion or deprotonates to form isobutylene gas.[4] It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of CO₂ and isobutylene gases.[1][4]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Topic: Optimizing Solvent and Base Selection for Suzuki Reactions with Electron-Rich Boronic Acids
An Application Note and Protocol Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in constructing C-C bonds.[1][2] However, substrates with electron-rich boronic acids present unique and significant challenges that can lead to low yields and complex side reactions. These nucleophiles are particularly susceptible to protodeboronation and homocoupling, complicating their use in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth analysis of these challenges and offers a detailed framework for the rational selection of solvents and bases to overcome them. We will explore the mechanistic underpinnings of common failure modes and present field-proven protocols designed to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
The Mechanistic Challenge of Electron-Rich Boronic Acids
The success of the Suzuki-Miyaura catalytic cycle hinges on a delicate balance between three key steps: oxidative addition, transmetalation, and reductive elimination.[5] While electron-donating groups (EDGs) on the boronic acid can enhance the nucleophilicity of the organic fragment, they also introduce significant liabilities that disrupt the catalytic cycle.
Key Challenges:
-
Protodeboronation: This is the most prevalent side reaction for electron-rich boronic acids.[3] The increased electron density on the carbon atom bearing the boron moiety makes it more susceptible to electrophilic attack by a proton source, cleaving the C-B bond and replacing it with a C-H bond.[4][6] This process is often accelerated by strong bases in aqueous or protic media.[4][6]
-
Homocoupling: The presence of oxygen or other oxidants can lead to the oxidative homocoupling of two boronic acid molecules, consuming the starting material and generating undesirable biaryl byproducts.[6][7] This side reaction can also be promoted by Pd(II) species that may be present if the Pd(0) catalyst is not generated efficiently or is re-oxidized during the reaction.[4][7]
-
Slow Transmetalation: While seemingly counterintuitive for a nucleophilic partner, the transmetalation step can be sluggish if not properly activated. The base plays a critical role in forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[1][8][9] An inappropriate choice of base or solvent can fail to generate this active species efficiently, stalling the catalytic cycle.
Below is a diagram illustrating the standard Suzuki catalytic cycle and the points at which side reactions involving electron-rich boronic acids typically interfere.
Caption: Suzuki cycle vs. side reactions for electron-rich boronic acids.
Strategic Selection of Solvents
The solvent system is a critical parameter that directly influences the rates of both the desired coupling and undesired side reactions. The choice often revolves around managing the solubility of reagents and controlling the activity of the proton source (water).
| Solvent System | Key Characteristics & Rationale | Best For | Potential Downsides |
| Anhydrous Aprotic (e.g., Toluene, Dioxane, THF) | Minimizes the primary proton source (water), thereby directly suppressing protodeboronation.[6] Toluene and dioxane have high boiling points, allowing for higher reaction temperatures to drive sluggish couplings. | Maximizing yield when protodeboronation is the primary concern. Coupling with sterically hindered substrates that require heat. | Requires rigorously dried reagents and solvents. Solubility of inorganic bases (e.g., K₃PO₄) can be low, necessitating vigorous stirring or phase-transfer catalysts. |
| Polar Aprotic (e.g., DMF, DMAc) | High polarity aids in dissolving inorganic bases, leading to a more homogenous reaction mixture and potentially faster rates. | Reactions where base solubility is limiting in less polar solvents. | Can be difficult to remove during workup. May participate in side reactions at high temperatures. |
| Biphasic (e.g., Toluene/H₂O, Dioxane/H₂O) | Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[9] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. | General-purpose couplings where protodeboronation is not severe. Often a good starting point for screening. | The presence of water directly enables the protodeboronation pathway.[4][6] Not ideal for highly sensitive electron-rich boronic acids. |
| Alcoholic (e.g., Isopropanol, Ethanol) | Can serve as both solvent and a mild base source (alkoxide formation). Often used in "greener" chemistry protocols. | Specific catalyst systems designed for these solvents. | Protic nature can exacerbate protodeboronation. Can act as a hydride source leading to dehalogenation of the electrophile.[7] |
Strategic Selection of Bases
The base is arguably the most crucial variable in couplings with electron-rich boronic acids. It must be strong enough to promote transmetalation but not so aggressive that it accelerates protodeboronation or degrades starting materials.[6]
| Base | Basicity | Key Characteristics & Rationale | Best For |
| Potassium Phosphate (K₃PO₄) | Strong | Highly effective in anhydrous systems. Its strength facilitates the challenging transmetalation step, especially with hindered substrates.[6] Often the base of choice for difficult couplings. | Anhydrous conditions (toluene, dioxane) where protodeboronation is a major risk. Use with bulky, electron-rich phosphine ligands. |
| Cesium Carbonate (Cs₂CO₃) | Strong | Similar to K₃PO₄ in strength. The large, soft cesium cation can enhance solubility and reactivity in organic solvents. | Anhydrous couplings, particularly those involving sterically demanding partners.[6] |
| Potassium Carbonate (K₂CO₃) | Moderate | A versatile, common base for biphasic systems. Less aggressive than K₃PO₄, offering a good balance for moderately activated systems.[9] | Biphasic (e.g., Toluene/H₂O) conditions for boronic acids that are not extremely sensitive to protodeboronation. |
| Potassium Fluoride (KF) | Weak | A very mild base. Its efficacy is thought to arise from the high affinity of fluoride for boron, which helps form the active trifluoroborate species without generating a strongly basic medium.[6][8] | Substrates with base-sensitive functional groups. Suppressing protodeboronation when stronger bases fail.[6] |
| Organic Amines (e.g., Et₃N, DIPEA) | Weak | Generally less effective for activating boronic acids. Primarily used when substrates are incompatible with any inorganic base. | Niche applications with highly base-sensitive substrates. |
The following workflow provides a decision-making framework for selecting an initial set of conditions to screen.
Caption: Workflow for solvent and base screening.
Advanced Strategy: In Situ Protection and Boronate Esters
When protodeboronation remains intractable, a superior strategy is to use a more stable derivative of the boronic acid.[3][4]
-
Pinacol Esters (Bpin): These are common, commercially available derivatives that exhibit greater stability than the corresponding boronic acids.[7]
-
MIDA Boronates: These are highly stable, crystalline solids that are robust to chromatography. They slowly release the boronic acid under basic aqueous conditions, which can keep the instantaneous concentration of the sensitive species low.[10]
-
Diethanolamine Adducts: Boronic acids can be easily and cheaply converted into air- and water-stable diethanolamine adducts.[11] These crystalline solids can often be used directly in Suzuki couplings, particularly in protic solvents.[6][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid under Anhydrous Conditions
This protocol is optimized to minimize protodeboronation.
-
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Rich Boronic Acid (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (to achieve ~0.2 M concentration)
-
-
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, electron-rich boronic acid, palladium precatalyst, and K₃PO₄.
-
Seal the vessel with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the anhydrous solvent via syringe. The solvent should be previously degassed by sparging with inert gas for 20-30 minutes.[6]
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
-
Protocol 2: Preparation of a Stable Diethanolamine Boronate Adduct
This protocol converts a sensitive boronic acid into a stable, crystalline solid.[6][11]
-
Materials:
-
Electron-Rich Boronic Acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene Chloride or Diethyl Ether
-
-
Procedure:
-
In a small flask with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of methylene chloride.
-
While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
A white precipitate will typically form immediately or after a few minutes of stirring.
-
Continue stirring the resulting slurry for 15-20 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., diethyl ether) and dry under vacuum.
-
This stable diethanolamine adduct can now be stored and used directly in Suzuki coupling reactions.
-
Troubleshooting Common Issues
| Observation | Probable Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh, air-stable precatalyst (e.g., Buchwald G3/G4).[6] Switch to a stronger base (K₂CO₃ → K₃PO₄). Increase the reaction temperature. |
| Significant Protodeboronation Product | Reaction conditions are too harsh (strong base, excess water/protons). | Switch to anhydrous conditions.[6] Use a milder base like KF.[6] Convert the boronic acid to a more stable derivative (Pinacol, MIDA, or Diethanolamine ester).[3][10][11] |
| Significant Homocoupling Product | Presence of oxygen in the reaction. Inefficient reduction of Pd(II) precatalyst. | Ensure thorough degassing of solvents and maintain a robust inert atmosphere.[6] Use a Pd(0) source or a precatalyst designed for efficient activation. |
| Dehalogenation of Aryl Halide | Side reaction involving hydride transfer, sometimes from solvent (alcohols) or base (amines). | Avoid alcohol solvents. Ensure the base is not a hydride source. |
Conclusion
Successfully performing Suzuki-Miyaura cross-coupling reactions with electron-rich boronic acids is a non-trivial task that demands a careful and mechanistically informed approach to reaction design. The primary challenges of protodeboronation and homocoupling can be effectively mitigated through the strategic selection of anhydrous solvents and appropriately strong, non-nucleophilic bases such as K₃PO₄. For particularly sensitive substrates, the use of stabilized boronate esters provides a robust and reliable alternative. By understanding the underlying chemical principles and employing the protocols outlined in this guide, researchers can unlock the full synthetic potential of this challenging yet valuable class of reagents.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. m.youtube.com [m.youtube.com]
The Strategic Utility of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic Acid in the Modular Synthesis of Heterocyclic Compounds
Introduction: A Versatile Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse pharmacological activities.[1] A key challenge in their synthesis is the introduction of specific substitution patterns that can modulate biological activity and pharmacokinetic properties. (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid has emerged as a strategically important building block for this purpose. Its unique arrangement of a boronic acid, a protected amine, and a halogen atom on a phenyl ring offers a versatile platform for the synthesis of a wide array of heterocyclic systems, particularly through palladium-catalyzed cross-coupling reactions.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this reagent, with a focus on the Suzuki-Miyaura coupling and subsequent cyclization to form valuable heterocyclic cores.
The tert-butoxycarbonyl (Boc) protecting group on the amino functionality provides stability during coupling reactions and can be readily removed under acidic conditions, allowing for subsequent derivatization. The chlorine atom can also serve as a handle for further cross-coupling reactions, enabling the construction of highly functionalized molecules. The boronic acid moiety is the key functional group for the Suzuki-Miyaura reaction, a robust and widely used method for the formation of carbon-carbon bonds.[4]
Physicochemical Properties
A thorough understanding of the reagent's properties is crucial for its effective use and storage.
| Property | Value | Reference |
| CAS Number | 871329-57-6 | [5] |
| Molecular Formula | C₁₁H₁₅BClNO₄ | [5] |
| Molecular Weight | 271.51 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 180-182 °C | |
| Storage | Store in a cool, dry place. Keep container tightly closed. |
Core Application: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of biaryl linkages, which are common motifs in bioactive molecules.[4] In this section, we provide a detailed protocol for the coupling of this compound with a heteroaryl halide, specifically 2-chloro-3-aminopyridine. This reaction serves as a foundational step for the synthesis of more complex heterocyclic structures.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid (activated by a base) to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of tert-Butyl (2-chloro-5-(3-aminopyridin-2-yl)phenyl)carbamate
This protocol details the Suzuki-Miyaura coupling of this compound with 2-chloro-3-aminopyridine.
Materials:
-
This compound (1.0 equiv)
-
2-Chloro-3-aminopyridine (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 2-chloro-3-aminopyridine (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the boronic acid should be approximately 0.1-0.2 M.
-
Catalyst Addition: To the stirred suspension, add Pd(dppf)Cl₂ (0.05 equiv).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, tert-butyl (2-chloro-5-(3-aminopyridin-2-yl)phenyl)carbamate.
Application in Heterocycle Synthesis: Preparation of Benzimidazoles
The biaryl amine synthesized in the previous step is a valuable precursor for the construction of various heterocyclic systems. One prominent example is the synthesis of benzimidazoles, a class of heterocycles with a wide range of biological activities.[6][7]
Synthetic Strategy
The synthesis of a substituted benzimidazole from the coupled product involves two key transformations:
-
Deprotection: Removal of the Boc protecting group to liberate the free amine.
-
Cyclization: Reaction of the resulting diamine with a suitable one-carbon synthon (e.g., an aldehyde or formic acid) to form the imidazole ring.
Caption: Workflow for the synthesis of a benzimidazole derivative.
Protocol: Synthesis of a 2-Substituted Benzimidazole
Part A: Boc Deprotection
Materials:
-
tert-Butyl (2-chloro-5-(3-aminopyridin-2-yl)phenyl)carbamate (1.0 equiv)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete deprotection (typically 1-4 hours).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield 4-chloro-3-(3-aminopyridin-2-yl)aniline.
Part B: Benzimidazole Formation
Materials:
-
4-Chloro-3-(3-aminopyridin-2-yl)aniline (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Ethanol or Acetic acid
-
Optional: an oxidizing agent (e.g., air, nitrobenzene)
Procedure:
-
Dissolve the diamine and the aldehyde in ethanol or acetic acid.
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
In some cases, an oxidizing agent is required to facilitate the cyclization. Bubbling air through the reaction mixture can be effective.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired 2-substituted benzimidazole.
Conclusion
This compound is a highly valuable and versatile reagent in the synthesis of complex heterocyclic compounds. Its application in the Suzuki-Miyaura coupling provides a straightforward entry to substituted biaryl amines, which can be further elaborated into a variety of heterocyclic scaffolds, such as benzimidazoles. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this building block in their own synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-chloro-3-(pyridin-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, such as low yields, with this specific substrate. Here, we will delve into the underlying causes of common issues and provide actionable, evidence-based solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield when using this compound in my Suzuki coupling reaction?
A1: Low yields with this specific substrate often stem from a combination of factors related to its electronic and steric properties. The aryl chloride is electronically deactivated due to the electron-donating nature of the Boc-protected amino group, making the initial oxidative addition step of the catalytic cycle more challenging.[1][2][3] Additionally, the bulky tert-Butoxycarbonyl (Boc) protecting group can introduce steric hindrance, further impeding the reaction.[4] Common side reactions such as protodeboronation (hydrolysis of the boronic acid) and homocoupling can also significantly reduce the yield of the desired product.[5][6][7]
Q2: Can the Boc protecting group be cleaved under standard Suzuki coupling conditions?
A2: While the Boc group is generally stable to the basic conditions used in many Suzuki reactions, cleavage can occur, particularly with stronger bases or at elevated temperatures.[8][9] The choice of base is critical; weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to minimize the risk of deprotection.[8][10]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a common side reaction where the boronic acid reacts with water or other protic sources, leading to the replacement of the boronic acid group with a hydrogen atom.[5][6] This is particularly prevalent with electron-rich boronic acids. To minimize this, ensure your reaction is thoroughly degassed to remove oxygen, which can promote this side reaction. Using anhydrous solvents and reagents can also be beneficial. Additionally, the rate of the desired catalytic cycle should be faster than the rate of protodeboronation; this can be achieved by optimizing the catalyst, ligand, and base.
Q4: How do I choose the right palladium catalyst and ligand for this reaction?
A4: For challenging substrates like electron-rich aryl chlorides, the choice of catalyst and ligand is paramount. Highly active catalysts are needed to facilitate the difficult oxidative addition step.[11] Catalyst systems employing bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[4][12][13] These ligands stabilize the palladium center and promote the catalytic cycle. Pre-catalysts, such as XPhos Pd G2, can also be used to ensure the efficient in-situ generation of the active Pd(0) species.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Incomplete Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of unreacted aryl chloride and/or boronic acid.
-
Low yield of the desired product.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Catalyst Activity | The C-Cl bond of the electron-rich aryl chloride is strong and requires a highly active catalyst for oxidative addition.[1][3] | Use a modern palladium pre-catalyst (e.g., XPhos Pd G2/G3) with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[4][12][13] Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Suboptimal Base | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[10][14] An inappropriate base can be ineffective or lead to side reactions. | Screen different bases. Cs₂CO₃ is often effective for challenging couplings.[10] K₃PO₄ is another strong, non-nucleophilic base that can be beneficial, especially with nitrogen-containing substrates.[10] Weaker bases like K₂CO₃ can also be effective and may minimize side reactions.[3][10] |
| Inadequate Temperature/Reaction Time | The reaction may be kinetically slow due to the deactivated substrate. | Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress over a longer period (e.g., 24 hours). |
| Poor Solubility of Reagents | If reactants are not fully dissolved, the reaction will be slow and incomplete. | Choose a solvent system that ensures the solubility of all components at the reaction temperature. Common choices include dioxane/water, THF/water, or toluene/ethanol/water mixtures.[15] |
Problem 2: Formation of Significant Side Products
Symptoms:
-
TLC or LC-MS shows multiple spots/peaks in addition to starting materials and the desired product.
-
Purification is difficult, and the isolated yield is low.
Potential Causes & Solutions:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Boronic Acid | Occurs when two molecules of the boronic acid couple together, often promoted by the presence of Pd(II) species and oxygen.[5][6][7] | Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0). |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[5][6][7] | Use anhydrous solvents and reagents where possible. Ensure the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation by optimizing the catalyst system. |
| Dehalogenation of Aryl Chloride | The aryl chloride is reduced to the corresponding arene. This can occur via a hydride transfer from a solvent or base to the palladium complex after oxidative addition.[5][7] | Avoid using alcohol solvents that can act as hydride sources at high temperatures. Choose a non-reducing base. |
| Boc Deprotection | The Boc group is cleaved under certain conditions, leading to the free amine which can complicate the reaction and purification.[8] | Use milder bases such as K₂CO₃ or KF.[10] Avoid excessively high temperatures. If deprotection is unavoidable, consider a one-pot protection/coupling or a different protecting group strategy. |
Problem 3: Reaction Fails to Initiate
Symptoms:
-
No product formation is observed, and only starting materials are present after an extended reaction time.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Catalyst Deactivation | The palladium catalyst can precipitate as palladium black, rendering it inactive.[7] This can be caused by impurities or suboptimal reaction conditions. | Ensure all glassware is scrupulously clean. Purify all reagents and solvents. Use a ligand that effectively stabilizes the palladium nanoparticles. |
| Poor Quality Boronic Acid | Boronic acids can dehydrate to form boroxines, which may have different reactivity. They can also decompose upon storage.[5] | Use freshly purchased or recrystallized boronic acid. Store it under an inert atmosphere in a cool, dark place. |
| Presence of Inhibitors | Certain functional groups or impurities in the starting materials or solvents can act as catalyst poisons. | Purify all starting materials before use. Ensure solvents are of high purity. |
Experimental Protocols & Visualization
Optimized Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a reaction vessel, combine this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
-
Solvent Addition and Degassing:
-
Add the solvent system (e.g., dioxane/water 4:1).
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if not using a pre-catalyst).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 13. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Boc-Protected Aminophenylboronic Acids in Cross-Coupling Reactions
Welcome to the technical support center dedicated to troubleshooting the common side reactions encountered when using N-Boc-protected aminophenylboronic acids in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who rely on these critical reagents for the synthesis of complex molecules. As your partner in the lab, we understand that unexpected results can be frustrating and costly. This resource is built on a foundation of deep technical expertise and practical, field-proven experience to help you diagnose, understand, and overcome these synthetic hurdles.
Introduction: The Utility and Pitfalls of Boc-Aminophenylboronic Acids
N-Boc-protected aminophenylboronic acids are invaluable building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. They provide a convenient and efficient way to introduce an aniline or aminobiphenyl moiety, which is a common structural motif in pharmaceuticals, agrochemicals, and materials science. The Boc (tert-butoxycarbonyl) protecting group is favored for its general stability and the relative ease of its eventual removal.
However, despite their utility, these reagents are not without their challenges. Several competing side reactions can diminish the yield of the desired product, complicate purification, and, in some cases, lead to complete reaction failure. This guide will address the most common of these issues, providing not just solutions, but also a deeper understanding of the underlying chemical mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield due to Protodeborylation
Q1: My Suzuki-Miyaura coupling with a Boc-protected aminophenylboronic acid is giving me a low yield of the desired product, and I'm isolating a significant amount of the corresponding Boc-aniline. What is happening and how can I fix it?
This is a classic case of protodeborylation , one of the most common and frustrating side reactions in Suzuki-Miyaura couplings. In this process, the C-B bond of your boronic acid is cleaved and replaced with a C-H bond, effectively destroying your starting material.
Protodeborylation can be initiated in several ways, often accelerated by the reaction conditions intended to facilitate the cross-coupling itself.
-
Base-Mediated Protodeborylation: The presence of a strong base and a proton source (like water or alcohol) is a primary culprit. The base can activate the boronic acid, making it more susceptible to protonolysis.
-
Acid-Catalyzed Protodeborylation: While less common in the basic conditions of a typical Suzuki coupling, any acidic impurities can significantly accelerate the cleavage of the C-B bond.
-
Metal-Catalyzed Protodeborylation: In some instances, the palladium catalyst itself can participate in this unwanted side reaction, particularly if the transmetalation step of the catalytic cycle is slow.
Here is a systematic approach to mitigate this issue:
Caption: Troubleshooting workflow for minimizing protodeborylation.
-
Base Selection is Critical: The choice and amount of base can be the deciding factor. Weaker inorganic bases like tripotassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to strong hydroxides, as they are less likely to promote protodeborylation. The main role of the base is to activate the boronic acid to a more nucleophilic boronate species for transmetalation.
-
Control Your Water Content: While Suzuki couplings are famously tolerant of water, and indeed often require it, an excessive amount provides a ready proton source for protodeborylation. If you are using an aqueous biphasic system (e.g., Toluene/Water), try reducing the volume of the aqueous phase. For anhydrous conditions, use freshly distilled, dry solvents and consider the addition of molecular sieves.
-
Temperature Management: Higher temperatures accelerate nearly all reactions, including protodeborylation. If your catalyst system is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C, or even room temperature for highly active catalysts).
-
Accelerate the Productive Reaction: The faster your desired Suzuki coupling proceeds, the less time the boronic acid spends under conditions that favor its decomposition. Using a highly active palladium pre-catalyst and a suitable phosphine ligand (e.g., Buchwald or Herrmann-type catalysts) can significantly increase the rate of the catalytic cycle, outcompeting the protodeborylation side reaction.
-
The Boronic Ester Solution: If the above optimizations fail, the most robust solution is to move away from the free boronic acid. Converting it to a more stable pinacol boronate ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate ester is a highly effective strategy. These derivatives are significantly more stable to protodeborylation and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing side reactions.
| Parameter | Condition Favoring Protodeborylation | Recommended Action to Minimize Protodeborylation |
| Boron Reagent | Free Boronic Acid | Use Pinacol (Bpin) or MIDA Boronate Ester |
| Base | Strong, aqueous bases (NaOH, KOH) | Weaker, less-nucleophilic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) |
| Solvent | High concentration of protic solvents (water, alcohols) | Anhydrous aprotic solvents (Dioxane, Toluene, THF) |
| Temperature | High (>100 °C) | Lowest effective temperature (RT to 80 °C) |
| Catalyst | Low activity catalyst system | High-turnover Pd-precatalyst/ligand system |
Issue 2: Formation of Biaryl Homocoupling Byproducts
Q2: My reaction is producing a significant amount of a biaryl byproduct derived from the coupling of two of my Boc-aminophenylboronic acid molecules. How do I prevent this homocoupling?
This side reaction, often called homocoupling or Glaser-type coupling, results in the formation of a symmetrical biaryl from two molecules of your boronic acid. This not only consumes your starting material but can also lead to a challenging purification, as the homocoupled product often has similar polarity to the desired cross-coupled product.
Homocoupling of boronic acids is typically an oxidative process. It can be promoted by:
-
Oxygen in the Reaction Mixture: Inadequate degassing of the reaction mixture is a primary cause. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
-
High Catalyst Loading: While tempting to drive a sluggish reaction, excessively high concentrations of the palladium catalyst can sometimes favor this side reaction.
-
The Nature of the Boronic Acid: Electron-rich boronic acids, such as those with an amino group (even when protected), can be more susceptible to oxidative homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
-
Rigorous Degassing is Non-Negotiable: This is the single most important step to prevent oxidative homocoupling. Ensure your solvents and the reaction vessel containing your reagents are thoroughly deoxygenated before adding the palladium catalyst. The "freeze-pump-thaw" method (three cycles) is the gold standard. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes can be effective.
-
Choose Your Palladium Source Wisely: While convenient, Pd(II) pre-catalysts like Pd(OAc)₂ can be more prone to initiating homocoupling pathways. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue as the catalyst enters the primary catalytic cycle directly without requiring an initial reduction step that can be less than perfectly efficient.
-
Control the Boronic Acid Concentration: Homocoupling is a bimolecular reaction with respect to the boronic acid. Therefore, keeping its instantaneous concentration low can disfavor this pathway. A highly effective technique, particularly in process chemistry, is the slow addition of the Boc-aminophenylboronic acid solution via a syringe pump to the reaction mixture containing the aryl halide and catalyst.
-
Add a Mild Reductant: In some challenging cases, adding a mild reducing agent like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing oxidative side reactions.
Issue 3: Instability or Cleavage of the Boc-Protecting Group
Q3: I am observing the formation of the unprotected aniline product or other unexpected byproducts. Is my Boc group being cleaved during the reaction?
Yes, while the Boc group is generally robust, it is not invincible. It is sensitive to strong acids and can also be cleaved under certain thermal or catalytic conditions, leading to a mixture of products and complicating your synthesis.
-
Acid-Catalyzed Cleavage: This is the most well-known pathway for Boc deprotection. If your reaction conditions inadvertently generate acidic species, the Boc group can be readily removed. This can happen if one of your coupling partners is a salt of a strong acid (e.g., a hydrochloride salt) and the base is not strong enough to fully neutralize it.
-
Thermal Cleavage: At very high temperatures (typically >120-140 °C), the Boc group can undergo thermolysis. While many Suzuki couplings are run at elevated temperatures, excessively high temperatures should be avoided.
-
Palladium-Catalyzed Cleavage: In some less common scenarios, the palladium catalyst itself, particularly in the presence of certain ligands or additives, might facilitate the cleavage of the Boc group.
-
Check the pH and Reagent Purity: Ensure that all reagents are neutral or that your base is sufficient to neutralize any acidic components. If you are using an amine salt as a coupling partner, you will need to add an extra equivalent of base.
-
Moderate the Reaction Temperature: If possible, screen for a more active catalyst system that allows you to run the reaction at a lower temperature (<100 °C).
-
Consider an Alternative Protecting Group: If Boc-group instability is a persistent and unavoidable issue with your specific substrate combination, it may be necessary to switch to a more robust protecting group. For example, an acyl group (like acetyl) or a carbamate that is more stable to the reaction conditions (e.g., Cbz) could be considered, though this will alter your overall synthetic strategy.
Conclusion
Successfully employing Boc-protected aminophenylboronic acids in cross-coupling reactions requires an appreciation for the delicate balance between the desired productive cycle and potential off-cycle side reactions. By understanding the mechanisms behind protodeborylation, homocoupling, and protecting group instability, you can make informed, rational adjustments to your experimental protocol. This guide provides a systematic framework for troubleshooting these common issues, moving from simple modifications of reaction parameters to more definitive solutions like the use of boronic esters. We are confident that with these insights, you can optimize your reactions, improve your yields, and accelerate your research and development goals.
Technical Support Center: Stabilizing (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid Against Protodeboronation
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in synthetic chemistry: the protodeboronation of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid. Here, we move beyond simple procedural lists to offer a comprehensive understanding of the underlying mechanisms and provide robust, field-tested strategies to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is my this compound so susceptible to it?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of your molecule, this means your valuable boronic acid reverts to tert-butyl (2-chloro-5-aminophenyl)carbamate, a byproduct that will not participate in your desired cross-coupling reaction, ultimately lowering your yield.
The susceptibility of this compound stems from its electronic properties. While arylboronic acids are generally prone to this decomposition pathway, the substituents on the aromatic ring play a crucial role. The tert-butoxycarbonyl (Boc) protecting group, while essential for many synthetic strategies, can influence the electron density of the ring and the stability of the C-B bond. Both acidic and basic conditions can catalyze this degradation.[1][3]
Q2: I'm observing significant formation of the protodeboronated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes?
A2: The primary culprits behind excessive protodeboronation in a Suzuki-Miyaura reaction are typically suboptimal reaction conditions.[4] Key factors include:
-
pH: The reaction pH is a critical factor.[1][5][6] Both strongly acidic and strongly basic conditions can accelerate protodeboronation.[1][3] For many simple aromatic boronic acids, a neutral pH environment is where they are most stable.[1]
-
Temperature: Elevated temperatures, while often necessary to drive the catalytic cycle, also increase the rate of protodeboronation.[3][7]
-
Presence of Water: Water acts as a proton source and is necessary for the protodeboronation to occur.[2][8] While many Suzuki-Miyaura couplings are performed in aqueous solvent mixtures, a high concentration of water can be detrimental.
-
Choice of Base: The base is essential for the transmetalation step but can also promote the formation of a boronate species that is more susceptible to protonolysis.[2]
-
Catalyst System: The nature of the palladium catalyst and the ligands can influence the rate of the desired coupling versus the undesired protodeboronation.[9][10]
Q3: Can I prevent protodeboronation by simply using anhydrous conditions?
A3: While minimizing water is a crucial step, it is not always a complete solution. Many "anhydrous" solvents still contain trace amounts of water, which can be sufficient to cause protodeboronation, especially under prolonged reaction times or at high temperatures.[8][11] Furthermore, the base used in the reaction can also be a source of water or hydroxide ions. Therefore, a multi-faceted approach that considers all reaction parameters is necessary for effective prevention.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress protodeboronation.
Symptom: Low yield of the desired coupled product with significant presence of the protodeboronated side product.
| Potential Cause | Suggested Solution & Rationale |
| Harsh Basic Conditions | Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[12] These bases are effective at promoting the catalytic cycle while being less aggressive in promoting protodeboronation. |
| High Reaction Temperature | Lower the Reaction Temperature: Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate.[3][13] Consider screening for a more active catalyst system that is efficient at lower temperatures. |
| Excess Water | Optimize Solvent System: Use anhydrous solvents whenever feasible.[8][13] If a co-solvent is necessary, minimize the amount of water. A common starting point is a 10:1 ratio of organic solvent to water. |
| Slow Catalytic Turnover | Employ a Highly Active Catalyst System: A more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][14] Consider using advanced precatalysts and bulky, electron-rich phosphine ligands.[15] |
| Inherent Instability of the Boronic Acid | Convert to a More Stable Boronate Ester: If optimizing conditions is insufficient, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[16][17][18] These esters can provide a "slow-release" of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[19][20] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl bromide).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester of this compound for Enhanced Stability
This protocol describes the conversion of the boronic acid to its more stable pinacol boronate ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous toluene or hexanes
-
Dean-Stark apparatus
Procedure:
-
Combine the boronic acid and pinacol in a round-bottom flask equipped with a Dean-Stark trap and a condenser.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization.
Visualizing the Chemistry
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
- 20. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid (Product No. 871329-57-6). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purification strategy effectively.
Introduction: Understanding the Molecule
This compound is a versatile reagent, but its purification is often non-trivial. The molecule possesses three key features that influence its behavior during purification:
-
The Boronic Acid Moiety: This group is weakly acidic and prone to dehydration, forming cyclic boroxine anhydrides. It can also interact strongly with silica gel.
-
The Boc-Protecting Group: While robust under basic and neutral conditions, the tert-butoxycarbonyl (Boc) group is labile in the presence of strong acids.[1][2] Standard silica gel chromatography, which can have an acidic surface, poses a risk of partial deprotection.
-
The Aromatic Ring: The substituted phenyl ring provides rigidity, making the compound crystalline, but also introduces the possibility of closely-related impurities that are difficult to separate.
This guide is structured to address the most common issues encountered in the lab, providing both quick answers and in-depth troubleshooting workflows.
Troubleshooting Guide: From Problem to Solution
This section is formatted as a direct Q&A to address specific experimental failures.
Q1: My crude ¹H NMR is messy, showing broad peaks and what looks like multiple species. What's going on?
A1: This is a classic sign of boronic acid anhydride (boroxine) formation. Boronic acids can reversibly dehydrate to form cyclic trimers. This equilibrium between the monomeric acid and the trimeric boroxine in solution (especially in aprotic solvents like CDCl₃) leads to peak broadening and the appearance of multiple, complex signals in the NMR spectrum.
-
Causality: The presence of even trace amounts of water can shift the equilibrium. In a dry NMR solvent, the boroxine may be the predominant species.
-
Troubleshooting Steps:
-
Confirm with a Solvent Swap: Re-run the NMR in a solvent containing a small amount of D₂O, such as DMSO-d₆ with a drop of D₂O. The water will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharper, more defined peaks.
-
Don't Mistake it for an Impurity: This is often not an "impurity" in the traditional sense but a different form of your product. It does not typically require removal before the next step, as the boronic acid form is regenerated under most reaction conditions (e.g., Suzuki coupling).
-
Purification Consideration: If you need to isolate the pure monomeric acid, a purification step involving water (like an aqueous workup or recrystallization from a solvent mixture containing water) is necessary.
-
Q2: I'm attempting silica gel column chromatography, but I'm getting very low recovery. Where is my product?
A2: Low recovery from a standard silica gel column is a frequent issue with boronic acids. There are two primary culprits: irreversible adsorption to the silica and on-column decomposition.
-
Causality & Mechanism:
-
Adsorption: The Lewis acidic boron atom and the two hydroxyl groups can form strong hydrogen bonds or coordinate with the silanol groups (Si-OH) on the surface of the silica gel, leading to streaking and irreversible binding.[3]
-
Decomposition: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can be sufficient to slowly cleave the acid-labile Boc protecting group, leading to the formation of a more polar, free amine that will not elute under normal conditions.[2]
-
-
Troubleshooting & Solutions:
-
Deactivate the Silica: Before running your column, consider pre-treating the silica gel. You can flush the packed column with your eluent containing 1% triethylamine (Et₃N) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for polar compounds and avoids the acidity issue.[4] For highly challenging separations, reverse-phase (C18) chromatography may be an option, though it requires different solvent systems (e.g., acetonitrile/water or methanol/water).[3][5]
-
Modify the Eluent: Adding a small amount of a polar modifier like methanol (1-5%) or a few drops of acetic acid to your dichloromethane or ethyl acetate/hexane eluent can help disrupt the strong interactions between your compound and the silica, improving elution.[4][6]
-
Consider a Different Method: If chromatography consistently fails, it is often more efficient to switch to a different purification strategy, such as acid-base extraction or recrystallization.
-
Q3: I've purified my compound, but my final product analysis shows a significant protodeboronated impurity, N-Boc-2-chloroaniline. How can I remove it?
A3: The presence of the protodeboronated byproduct is a common challenge, arising from the cleavage of the C-B bond.[3] This impurity is non-polar and lacks the acidic boronic acid group, which is the key to its removal.
-
Causality: The C-B bond can be cleaved under harsh acidic or basic conditions, or sometimes during prolonged heating.
-
Solution: Acid-Base Extraction. This is the most effective method to separate the desired boronic acid from its non-acidic protodeboronated impurity. The principle is to exploit the acidic nature of the boronic acid group.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, Et₂O).
-
Extract the organic layer with a mild aqueous base (e.g., 1M NaOH or 1M Na₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer.[5][6][7] The neutral protodeboronated impurity will remain in the organic layer.
-
Separate the layers.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will re-protonate the boronate salt, causing the pure boronic acid to precipitate or allowing it to be extracted back into a fresh portion of organic solvent.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For most common impurity profiles (e.g., removal of non-polar byproducts, starting materials, or the protodeboronated species), an acid-base extraction is the most robust, scalable, and efficient method.[6][8] It directly targets the unique chemical handle of the boronic acid. If the crude material is already of high purity and only requires removal of minor colored impurities or trace amounts of co-eluting species, recrystallization is an excellent final polishing step.[4][9][10]
Q2: Which solvents are best for recrystallizing this compound?
A2: Finding the right recrystallization solvent often requires some screening. A good starting point is a binary solvent system. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold, and in which the impurities have different solubility profiles.
-
Recommended Systems to Screen:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Hexanes
-
Toluene
-
Acetonitrile / Water
-
-
General Procedure: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate). Slowly add the "poor" solvent (e.g., hexanes) until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly to room temperature, and finally in an ice bath, to promote the formation of pure crystals.[4][11]
Q3: Can I convert the boronic acid to its pinacol ester for easier purification?
A3: Yes, this is a very common and effective strategy. Boronic esters are generally less polar, more stable, and behave much better during silica gel chromatography than their corresponding acids.[5]
-
Workflow:
-
React the crude boronic acid with pinacol in a solvent like toluene or THF, often with a method for water removal (e.g., Dean-Stark apparatus).
-
Purify the resulting stable pinacol boronate ester using standard silica gel chromatography.
-
If the free boronic acid is required for the next step, the pinacol ester can be hydrolyzed back, though often the ester can be used directly in subsequent reactions (e.g., Suzuki coupling).
-
Method Selection and Data Overview
The choice of purification method depends heavily on the scale of your reaction and the specific impurity profile. The following table provides a comparative summary to guide your decision.
| Parameter | Acid-Base Extraction | Silica Gel Chromatography | Recrystallization |
| Typical Purity | >98% | 95-99% (variable) | >99% (if applicable) |
| Expected Yield | 85-95% | 50-85% | 70-90% |
| Scalability | Excellent | Poor to Moderate | Good |
| Time/Labor | Low | High | Moderate |
| Best For... | Removing non-acidic impurities (e.g., starting materials, protodeboronated species).[6][7] | Separating compounds with similar functionalities but different polarities. | Final polishing of already high-purity material to remove trace impurities.[10][11] |
| Key Limitation | Does not remove acidic impurities. | Risk of product decomposition and low recovery.[3] | Requires finding a suitable solvent system; can lead to yield loss in mother liquor. |
Visual Workflow: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on an initial analysis of your crude product.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocol: Purification via Acid-Base Extraction
This protocol provides a reliable, step-by-step method for purifying gram-scale quantities of crude this compound contaminated with neutral organic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
1.0 M Sodium hydroxide (NaOH) solution
-
1.0 M Hydrochloric acid (HCl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude boronic acid in ethyl acetate (approx. 10-20 mL per gram of crude material) in a suitably sized Erlenmeyer flask. If there are insoluble materials, they can be filtered off at this stage.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Base Extraction: Add an equal volume of 1.0 M NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely. The desired product is now in the aqueous layer as its sodium boronate salt.
-
Separation: Drain the lower aqueous layer into a clean beaker or flask. Keep the upper organic layer, which contains the neutral impurities.
-
Back-Extraction (Optional but Recommended): To maximize recovery, add another portion of 1.0 M NaOH (approx. half the initial volume) to the organic layer remaining in the funnel. Shake again, allow to separate, and combine this second aqueous extract with the first. Discard the organic layer.
-
Acidification: Place the combined aqueous extracts in a beaker and cool in an ice bath. While stirring, slowly add 1.0 M HCl dropwise. Monitor the pH closely. A white precipitate of the pure boronic acid should begin to form as the solution becomes acidic. Continue adding HCl until the pH is approximately 2-3.[8]
-
Product Isolation (Method A - Precipitation):
-
If a dense, easily filterable precipitate forms, continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold hexanes to aid in drying.
-
Dry the purified solid under high vacuum.
-
-
Product Isolation (Method B - Extraction):
-
If the product oils out or forms a fine, difficult-to-filter suspension, transfer the acidified mixture back to the separatory funnel.
-
Extract the aqueous suspension with three portions of fresh ethyl acetate.
-
Combine the organic extracts and wash once with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the purified product.
-
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Catalyst Loading for Sterically Hindered Suzuki Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most challenging areas of cross-coupling chemistry: the Suzuki-Miyaura reaction with sterically demanding substrates. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot difficult reactions and rationally optimize your catalyst systems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when performing Suzuki couplings with sterically hindered substrates, such as di-ortho-, tri-ortho-, and even tetra-ortho-substituted biaryls.
Q1: My Suzuki reaction with a hindered substrate shows low to no yield. Where do I start troubleshooting?
This is the most frequent challenge. Low conversion in sterically demanding couplings arises because key steps in the catalytic cycle—specifically oxidative addition and reductive elimination—are significantly slowed by steric clash.[1][2] Your troubleshooting should systematically evaluate the catalyst system, base, and reaction conditions.
Initial Checks & Root Causes:
-
The Ligand is Critical: Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates.[1] The primary reason for failure is an inadequate ligand. You need bulky, electron-rich phosphine ligands (or N-heterocyclic carbenes) that promote two crucial outcomes:
-
Formation of a Reactive Pd(0) Species: These ligands favor the formation of a monoligated, 14-electron L-Pd(0) intermediate. This species is less crowded and more reactive in the oxidative addition step with the hindered aryl halide.[1]
-
Facilitating Reductive Elimination: The steric bulk of the ligand also helps to force the two bulky organic groups on the Pd(II) intermediate closer together, overcoming the activation barrier for the final, product-forming reductive elimination step.[3]
-
-
Base and Solvent Mismatch: The choice of base is not independent of the solvent; they work in concert. A poorly chosen combination can halt the reaction.
-
Bases: Weak bases like sodium carbonate (Na₂CO₃) are often insufficient. Potassium phosphate (K₃PO₄), used as a fine powder, is a robust and reliable choice for many hindered couplings.[1][4] For particularly unreactive substrates, especially aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary.[5]
-
Solvents: Anhydrous, aprotic solvents are standard. Toluene and dioxane are common first choices.[1] If the reaction is still sluggish, moving to a higher-boiling solvent like xylenes allows for increased reaction temperatures (e.g., 110-140 °C), which can provide the energy needed to overcome high activation barriers.[6]
-
-
Insufficient Thermal Energy: Sterically hindered reactions often require higher temperatures than their unhindered counterparts. If you are running the reaction at 80 °C with no success, a gradual increase to 100-120 °C is a logical next step.[6]
Diagram 1: Troubleshooting Low Yield
The following workflow provides a logical sequence for diagnosing and resolving low-yield reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Q2: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling, the dimerization of the boronic acid, is a common side reaction that consumes your starting material and complicates purification.[7] It is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[7][8]
-
Pd(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can directly react with the boronic acid before the catalytic cycle is fully established.[8][9]
Solutions:
-
Rigorous Degassing: This is non-negotiable. Ensure all solvents (including any water used) and the reaction headspace are thoroughly degassed. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[10] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[10]
-
Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs at the start of the reaction.[11] However, modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for clean and rapid reduction to Pd(0) in situ, often minimizing this issue.[9]
-
Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) in the reaction mixture.[12]
Q3: My desired product mass is absent, but I see a large amount of dehalogenated starting material and/or protodeboronated starting material. How do I address these pathways?
These are destructive side reactions that terminate the catalytic cycle.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[13] It is often promoted by high temperatures and the presence of water, especially with unstable boronic acids (e.g., electron-deficient or heteroaromatic ones).[13][14]
-
Solution: Use a more stable form of the boron reagent. Boronic esters (especially pinacol esters) or potassium trifluoroborate salts (BF₃K) are significantly more robust and less prone to protodeboronation.[11][15] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[13] For extremely sensitive substrates, using MIDA boronates under strictly anhydrous conditions can be highly effective.[11][15]
-
-
Dehalogenation: This occurs when the aryl halide is converted to an arene by replacing the halide with a hydrogen. This can happen after oxidative addition, where the Ar-Pd(II)-X intermediate is intercepted by a hydride source (sometimes the solvent or base) before it can proceed through the cycle.[9]
-
Solution: This pathway often competes with slow transmetalation or reductive elimination. The solution is to accelerate the desired catalytic cycle. Employing a more electron-rich, bulkier ligand can speed up the productive steps, outcompeting the dehalogenation pathway.[16]
-
Optimizing Catalyst and Ligand Loading
Q4: What is a typical catalyst loading for a sterically hindered coupling, and when should I adjust it?
For challenging, sterically hindered couplings, a higher catalyst loading is often required compared to simple couplings.
-
Starting Point: A good starting point is 1-2 mol % of the palladium precatalyst.[6] For extremely difficult substrates, such as those forming tetra-ortho-substituted biaryls, loadings as high as 5 mol % may be necessary, although this is less ideal.[17]
-
When to Increase: If you observe a clean but incomplete reaction (i.e., starting materials remain but few side products are formed), it may indicate catalyst deactivation over the course of the reaction. A modest increase in catalyst loading could push the reaction to completion. Catalyst deactivation can manifest as the formation of palladium black (agglomerated Pd nanoparticles).[16][18]
-
When to Decrease: The goal is always to use the lowest catalyst loading possible. Once you have identified conditions that provide a high yield (>90%), you should attempt to reduce the catalyst loading (e.g., to 0.5 mol %, 0.1 mol %, or even lower for highly efficient systems).[5][19] Lowering catalyst loading is crucial for process chemistry to reduce costs and minimize palladium contamination in the final product.
Q5: How does the ligand-to-palladium ratio impact the reaction?
The ligand-to-palladium (L:Pd) ratio is a critical parameter, especially when not using a pre-formed precatalyst.
-
For Monodentate Ligands (e.g., Buchwald ligands): A ratio of 2:1 (L:Pd) is typically optimal.[6] This ensures that there is enough ligand to form the active catalytic species and stabilize it, preventing decomposition to palladium black. An L:Pd ratio of 1:1 can sometimes be effective but risks catalyst deactivation. A large excess of ligand can be detrimental, as it may lead to the formation of catalytically inactive, coordinatively saturated palladium complexes.
-
For Bidentate Ligands (e.g., dppf, XantPhos): A ratio of 1:1 to 1.2:1 (L:Pd) is standard, as these ligands bind to the metal in a 1:1 fashion.[9]
Using well-defined precatalysts where the ligand and palladium are already complexed in the optimal ratio (e.g., XPhos Pd G3) simplifies optimization and often leads to more reproducible results.[11]
Data & Reagent Selection Tables
Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings
| Ligand Name | Structure Class | Typical Applications & Characteristics |
| SPhos | Biaryl Monophosphine | Excellent general-purpose ligand for many hindered substrates.[1] |
| XPhos | Biaryl Monophosphine | Very bulky and electron-rich; highly effective for hindered aryl chlorides and bromides.[1][11] |
| RuPhos | Biaryl Monophosphine | Similar to XPhos, often used for challenging couplings.[1][11] |
| AntPhos | Specialized Phosphine | Superior performance for extremely hindered couplings, such as those forming tetra-ortho-substituted biaryls.[6] |
| BI-DIME | Specialized Phosphine | Developed specifically for sterically demanding couplings, including those with ortho-isopropyl groups.[6][20] |
| NHCs (e.g., PEPPSI) | N-Heterocyclic Carbene | Highly stable and active catalysts, offering an alternative to phosphine ligands, especially for aryl chlorides.[5][21][22] |
Table 2: Common Bases and Solvents for Hindered Suzuki Reactions
| Base | Recommended Solvent(s) | Characteristics & Use Cases |
| K₃PO₄ | Toluene, Dioxane, THF | A strong, reliable base for a wide range of hindered couplings. Often used as a finely ground powder.[1][4] |
| Cs₂CO₃ | Dioxane, DMF, THF | A strong base, often effective when others fail. Can be more soluble in organic solvents.[23] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | A common, moderate base. May be insufficient for the most challenging substrates.[23] |
| t-BuOK | Dioxane, Toluene | A very strong, non-nucleophilic base. Particularly effective for unreactive aryl chlorides.[5] |
| KF | THF, Dioxane | A mild base, useful when substrates are sensitive to hydrolysis (e.g., contain esters).[24] |
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the catalytic cycle, highlighting the two steps most affected by steric hindrance.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for optimization. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol %). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) separately.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 0.1–0.5 M concentration relative to the limiting reagent) via syringe.
-
Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100–120 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture under inert conditions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 19. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 22. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. Suzuki Coupling [organic-chemistry.org]
Managing impurities from (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid synthesis
Answering your advanced technical questions on the synthesis and purification of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid is our priority. This guide is structured to provide in-depth, field-tested solutions to common challenges encountered during its synthesis.
Technical Support Center: this compound
Introduction
This compound is a critical building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2] However, its synthesis is often plagued by the formation of process-related impurities that can compromise the yield, purity, and reactivity of the final product. This guide provides a comprehensive troubleshooting framework for identifying, minimizing, and removing these impurities.
Frequently Asked Questions (FAQs) on Impurity Management
Q1: What are the primary impurities I should anticipate during the synthesis of this compound?
A1: During a typical synthesis, which often involves a palladium-catalyzed borylation of a protected aryl halide or a Grignard-based approach, you should be vigilant for several key impurities.[3][4] The most prevalent are:
-
Protodeboronated Impurity: tert-butyl (2-chloro-5-aminophenyl)carbamate, where the boronic acid moiety is replaced by a hydrogen atom.
-
Boroxine: The cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[5][6][7]
-
Unreacted Starting Materials: Residual amounts of the aryl halide precursor (e.g., tert-butyl (5-bromo-2-chlorophenyl)carbamate).
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the starting aryl halide.[2][8]
-
Oxidized Impurities: Phenolic compounds resulting from the oxidation of the carbon-boron bond.[1]
Q2: My analysis shows a significant peak corresponding to the protodeboronated product. What causes this, and how can it be prevented?
A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common and often troublesome side reaction in boronic acid chemistry.[9][10]
Causality: This reaction is typically catalyzed by acid or base and is often promoted by elevated temperatures.[11][12] The mechanism can involve direct protonolysis of the C–B bond. Electron-rich arylboronic acids can be particularly susceptible to this side reaction.[12]
Preventative Measures:
-
Control pH: Avoid excessively acidic or basic conditions during workup and purification. If a base is required for the reaction (e.g., in Miyaura borylation), use the mildest effective base and avoid prolonged exposure.[11]
-
Temperature Management: Maintain the lowest possible temperature throughout the reaction and workup to minimize the rate of protodeboronation.
-
Minimize Water Content: While often unavoidable, excess water in the presence of acid or base can facilitate the reaction. Use anhydrous solvents where feasible.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent extended exposure to conditions that favor protodeboronation.
Q3: I've isolated my product, but NMR and mass spectrometry suggest the presence of a high molecular weight species, likely a boroxine. Is this a major issue?
A3: The formation of boroxine is an inherent characteristic of boronic acids.[7] It is a reversible dehydration process where three molecules of boronic acid condense to form a six-membered ring.[6][13]
Key Insights:
-
Equilibrium: The boronic acid and its corresponding boroxine exist in equilibrium. This equilibrium is shifted towards the boroxine in non-aqueous solvents or upon drying and towards the boronic acid in the presence of water.[14]
-
Reactivity: For many applications, such as Suzuki-Miyaura coupling, the boroxine is often just as reactive as the boronic acid, as it can hydrolyze back to the monomeric acid under the reaction conditions.
-
Characterization: The presence of boroxine can complicate characterization, leading to complex NMR spectra and making accurate quantification of the boronic acid difficult.
Management Strategy: The presence of boroxine is generally not considered a critical impurity that needs to be removed. To simplify characterization, a sample can be dissolved in a wet solvent (e.g., acetone-d6 with a drop of D2O) to drive the equilibrium back to the boronic acid before NMR analysis.
Q4: How can I avoid the formation of homocoupling byproducts from my aryl halide starting material?
A4: Homocoupling is a side reaction in palladium-catalyzed processes, including the Miyaura borylation, leading to the formation of a symmetrical biaryl from the starting aryl halide.[8]
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II) species that mediate the homocoupling of boronic acids.[2]
Preventative Measures:
-
Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Catalyst Choice: Use a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can promote the desired cross-coupling over side reactions.[2]
-
Stoichiometry: Use a slight excess of the diboron reagent relative to the aryl halide to ensure the palladium catalyst preferentially engages in the borylation pathway.
Troubleshooting Guides & Experimental Protocols
Impurity Profile Analysis
A multi-technique approach is essential for a comprehensive understanding of the impurity profile.
| Analytical Technique | Detects | Advantages | Limitations |
| HPLC-UV/MS | Protodeboronated product, unreacted starting materials, homocoupling byproducts, oxidized impurities. | Excellent for quantification of non-volatile impurities; MS provides mass confirmation.[15][16] | Boronic acids can exhibit poor peak shape on standard silica columns; boroxines may not be observed.[17] |
| GC-MS | Volatile impurities like the protodeboronated product (if sufficiently volatile). | High sensitivity for volatile and semi-volatile compounds.[18][19] | Boronic acids and boroxines are non-volatile and require derivatization.[18] |
| ¹H NMR | All proton-containing species. | Provides structural information and relative quantification of impurities. | Signal overlap can complicate analysis; boroxine formation leads to complex spectra. |
| ¹¹B NMR | Boronic acid, boroxine, and other boron-containing species. | Directly observes the boron environment, allowing clear differentiation between boronic acid and boroxine.[18] | Not quantitative without proper calibration; provides no information on non-boron impurities. |
This method is suitable for quantifying the target compound and non-volatile impurities.
-
Instrumentation: UPLC/HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and ESI-MS in both positive and negative ion modes.
-
Sample Prep: Dissolve the sample in a 1:1 mixture of acetonitrile and water at approximately 0.1 mg/mL.
Purification Strategies
Purifying arylboronic acids can be challenging due to their propensity to degrade on standard silica gel.[20]
This classical method leverages the acidic nature of the boronic acid to separate it from neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaHCO₃ or a dilute NaOH solution, pH ~10-11). The boronic acid will move into the aqueous layer as its boronate salt. Neutral impurities (protodeboronated product, homocoupling byproduct) will remain in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer once more with the basic solution to ensure complete extraction.
-
Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with 1 M HCl to a pH of ~2-4. The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Standard silica gel is often too acidic and can lead to significant product decomposition.[21]
Recommended Approaches:
-
Neutral Alumina: Use neutral alumina as the stationary phase, which is less harsh than silica gel.[22]
-
Treated Silica Gel: Pre-treat silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) before packing the column. This neutralizes the acidic sites.
-
Boric Acid-Treated Silica: For challenging separations, silica gel treated with boric acid has been shown to reduce on-column degradation of boronic esters, a principle that can be adapted for boronic acids.[21]
Visualizing Impurity Pathways and Workflows
A clear understanding of the relationships between the desired reaction and potential side reactions is crucial for effective troubleshooting.
Caption: Key impurity formation pathways during synthesis.
Caption: General workflow for impurity analysis and purification.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boroxine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. benchchem.com [benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Welcome to the technical support guide for (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic workflows, particularly in palladium-catalyzed cross-coupling reactions. The stability of this boronic acid, especially in the presence of water, is a critical parameter that dictates its storage, handling, and ultimate success in reactions like the Suzuki-Miyaura coupling. This guide provides in-depth answers to common challenges, troubleshooting advice for experimental failures, and best-practice protocols to ensure the integrity of your reagent and the reproducibility of your results.
Section 1: Core Stability Concerns: The Dual Impact of Water
The interaction between water and this compound is multifaceted. While often viewed as a source of degradation, water can also play a necessary role in the very reactions this reagent is designed for. Understanding the key chemical pathways is the first step to mastering its use.
Q: What are the primary ways water can affect the stability and form of my boronic acid?
A: Water can influence the boronic acid in two principal ways: through reversible dehydration to form boroxines and through irreversible degradation via protodeboronation.
-
Reversible Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1] This is an equilibrium process. The presence of water will shift the equilibrium back towards the monomeric, active boronic acid form.[2][3] While boroxine formation is not considered degradation, it does alter the reagent's molecular weight and can affect solubility and reaction kinetics. In many Suzuki-Miyaura reactions, the boroxine is converted in situ back to the active boronic acid.[4]
-
Irreversible Protodeboronation: This is the most critical degradation pathway, resulting in the permanent loss of the boronic acid moiety.[5][6] The carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, yielding the inactive byproduct, tert-butyl (2-chloro-5-aminophenyl)carbamate. This reaction can be promoted by acidic or basic conditions and is often accelerated by heat.[7][8] The presence of an amino group on the phenyl ring can influence the electronic properties of the C-B bond, potentially affecting its susceptibility to cleavage.[8]
It is also important to note that the tert-Butoxycarbonyl (Boc) protecting group is generally stable in the presence of water under neutral or basic conditions.[9][10] However, it is highly labile to strong acids, and its cleavage would represent another form of degradation if acidic conditions are unintentionally introduced.[11][12]
Caption: Key stability pathways for the boronic acid in the presence of water.
Section 2: Troubleshooting Guide for Experimental Issues
Low yields, reaction stalls, and unexpected side products are common frustrations in synthesis. When using this compound, these issues can often be traced back to reagent stability.
Q: My Suzuki-Miyaura coupling reaction has a very low yield or fails completely. Could my boronic acid be the problem?
A: Absolutely. The quality and integrity of the boronic acid are paramount. Protodeboronation is a frequent cause of low yields because it reduces the concentration of the active nucleophile in the reaction.[4]
Troubleshooting Checklist:
-
Assess Reagent Quality: Before starting, verify the purity of your boronic acid using an analytical technique like HPLC-MS or NMR (see Section 3 for protocol). If significant degradation is detected (>5%), the reagent should be purified or a new batch should be used.
-
Solvent and Reagent Purity: While some protocols for Suzuki coupling are robust enough to be performed in water, many rely on anhydrous solvents.[13][14] If your procedure calls for anhydrous conditions, ensure your solvents are rigorously dried and that other reagents (e.g., the base) are not hydrated.
-
Degassing: Oxygen can lead to the oxidative homocoupling of boronic acids to form biaryl side products and can also damage the palladium catalyst.[4][15] Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) before adding the catalyst.
-
Base Selection and Water: The choice of base is critical. While an aqueous basic solution is often required to activate the boronic acid for transmetalation, prolonged exposure at high temperatures before the catalytic cycle initiates can accelerate protodeboronation.[16] Consider adding the boronic acid to the reaction mixture just before the catalyst.
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active and have been stored correctly.[15]
Q: I am observing a new, less polar spot on my TLC plate that is consuming my starting material, but it is not my desired product. What is it?
A: This is a classic sign of protodeboronation. The product, tert-butyl (2-chloro-5-aminophenyl)carbamate, lacks the highly polar boronic acid group (-B(OH)₂) and will therefore have a higher Rf value (be less polar) on a silica TLC plate. You can confirm its identity by isolating a small amount and analyzing it via ¹H NMR or, more simply, by running an LC-MS analysis of your reaction mixture, which should show a mass corresponding to the loss of the B(OH)₂ group and the addition of a proton.
Q: My reaction is producing a significant amount of a biaryl byproduct derived from the coupling of two molecules of my boronic acid. What causes this?
A: This side reaction is known as homocoupling. It is typically promoted by the presence of oxygen and a Pd(II) species.[4] This often occurs if the reaction mixture was not properly degassed or if the Pd(II) precatalyst was not fully reduced to the active Pd(0) state before the cross-coupling cycle began. To mitigate this, improve your degassing technique and consider using a Pd(0) source or a precatalyst that rapidly generates Pd(0) in situ.[15]
Section 3: Protocols and Best Practices
Proactive measures in storage, handling, and analysis are the best way to prevent the issues detailed above.
Best Practices for Storage and Handling
Boronic acids are generally stable crystalline solids, but their hygroscopic nature necessitates careful storage to maintain their integrity.[17]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[18] | Reduces the rate of potential solid-state degradation or hydrolysis from absorbed moisture. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[19] |
| Container | Tightly sealed, opaque container | Protects from moisture and light. Amber glass vials with PTFE-lined caps are ideal. |
| Handling | Handle in a glovebox or under a stream of inert gas | Minimizes exposure to air and humidity when weighing or transferring the reagent. |
Step-by-Step Handling Protocol:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Open the container under a positive pressure of inert gas (e.g., in a glovebox or using a nitrogen-flushed glove bag).
-
Quickly weigh the desired amount of reagent into a clean, dry vessel.
-
Immediately and securely reseal the main container.
-
Purge the headspace of the main container with inert gas before returning it to cold storage.
Protocol for Monitoring Stability via HPLC-MS
Regularly checking the purity of your boronic acid is a self-validating system that prevents the use of compromised material. A stability-indicating HPLC method is essential to separate the parent compound from its potential degradants.[20]
Objective: To quantify the purity of this compound and detect the presence of its primary degradant, the protodeboronated analog.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~1-2 mg of the boronic acid solid.
-
Dissolve the solid in an aprotic diluent such as acetonitrile (ACN) to a final concentration of ~0.5 mg/mL. Using an aprotic solvent is critical to prevent hydrolysis of the sample in the vial before injection.[21][22]
-
Prepare the sample fresh and analyze it immediately to ensure the observed profile reflects the solid's quality.[20]
-
-
HPLC-MS Conditions (Example):
-
Column: C18 Reverse-Phase Column (e.g., Waters XBridge Premier BEH C18, 2.5 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all species.
-
-
Data Analysis:
-
Integrate the peak area for the parent boronic acid and any observed impurities.
-
The primary impurity to look for is the protodeboronated product, which will have a longer retention time and a mass corresponding to [M-B(OH)₂+H]⁺.
-
Calculate the purity as the percentage of the parent peak area relative to the total area of all detected peaks.
-
Caption: Workflow for verifying boronic acid purity via HPLC-MS.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of this compound? A: If stored under the recommended conditions (cold, dry, inert atmosphere), the shelf-life is theoretically indefinite as borates do not decompose on their own.[19] However, the practical shelf-life depends entirely on handling. Brief or repeated exposure to atmospheric moisture can lead to gradual degradation.
Q: Are there any visible signs of degradation? A: The primary visible sign of moisture exposure is caking or clumping of the normally free-flowing powder.[17][19] However, chemical degradation like protodeboronation is not visually apparent. A sample can appear perfectly fine but have low purity. Only analytical verification can confirm its chemical integrity.
Q: I thought water was always detrimental to Suzuki couplings, but some protocols use it as a solvent. Why the contradiction? A: This highlights the dual role of water. While excess water and prolonged exposure can degrade the boronic acid via protodeboronation, a certain amount of water is often beneficial, and sometimes essential, for the Suzuki-Miyaura catalytic cycle to function efficiently.[2][13] Water can facilitate the formation of the active boronate species [R-B(OH)₃]⁻, which is crucial for the transmetalation step with the palladium complex.[4] The key is control; successful aqueous protocols are optimized to ensure the rate of the productive coupling reaction far outpaces the rate of the destructive degradation reaction.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 3. quora.com [quora.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. laballey.com [laballey.com]
- 18. (5-((tert-Butoxycarbonyl)amino)-2-chlorophenyl)boronic acid [myskinrecipes.com]
- 19. borax.com [borax.com]
- 20. benchchem.com [benchchem.com]
- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Amino-Substituted Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating challenge in palladium-catalyzed cross-coupling reactions: catalyst poisoning by amino-substituted boronic acids. The presence of a basic amino group on the boronic acid coupling partner can lead to significant drops in reaction efficiency or complete failure. This document explains the underlying mechanisms and offers field-proven strategies to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of amino-substituted boronic acids?
Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the amino group (-NH₂, -NHR, -NR₂) on the boronic acid acts as a Lewis base. The lone pair of electrons on the nitrogen atom can coordinate strongly to the electron-deficient palladium center.[1][2] This coordination occupies the site required for the catalytic cycle to proceed, effectively forming a dormant or inactive palladium complex and halting the reaction.[3]
Q2: How do I know if catalyst poisoning is the reason my reaction is failing?
Diagnosing catalyst poisoning involves observing a specific set of symptoms in your reaction mixture. The most common indicators include:
-
Low to No Product Formation: Despite using standard conditions, you observe very low conversion of your starting materials.[4]
-
Reaction Stalling: The reaction proceeds initially but stops before the limiting reagent is fully consumed, as monitored by TLC, LC-MS, or GC-MS.
-
Formation of Side Products: You may observe significant amounts of homocoupled boronic acid (a biphenyl byproduct from two boronic acid molecules coupling) or protodeboronation (where the C-B bond is cleaved and replaced with a C-H bond).[5][6] Oxygen contamination often exacerbates homocoupling.[4]
-
Visual Changes: The reaction mixture may turn black, indicating the precipitation of palladium black, a sign of catalyst decomposition.[7]
Q3: Are all amino-substituted boronic acids equally problematic?
No, the severity of catalyst poisoning can depend on the structure of the aminoboronic acid. Primary amines (R-NH₂) are often more problematic than secondary (R₂NH) or tertiary (R₃N) amines due to less steric hindrance around the nitrogen. Furthermore, the position of the amino group relative to the boronic acid can play a role. For example, an ortho-amino group may have a more pronounced chelating effect on the palladium center compared to a para-amino group.
Mechanism of Amine-Induced Catalyst Deactivation
The core issue stems from the Lewis basicity of the amine's nitrogen atom, which competes with other essential steps in the catalytic cycle. The diagram below illustrates how the amine can sequester the active Pd(0) catalyst, preventing it from entering the oxidative addition step and effectively breaking the catalytic cycle.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (Boc-amino)chlorophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds.[1] This palladium-catalyzed reaction joins organoboron compounds with organic halides, offering a versatile and functional group-tolerant method for constructing complex molecular architectures like biaryls, which are prevalent in biologically active compounds.[2]
The reactivity of the organoboron partner, typically a boronic acid, is paramount to the success of the coupling. Its performance is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid and its structural isomers. We will explore the fundamental principles governing their reactivity and provide experimental data to guide researchers in selecting the optimal isomer for their synthetic campaigns.
The Isomers: A Structural Overview
The relative positions of the chloro, Boc-amino, and boronic acid groups dictate the steric and electronic environment of the C-B bond, profoundly influencing its reactivity. This guide will focus on a comparative analysis of three representative isomers:
-
Isomer A: this compound
-
Isomer B: (4-((tert-Butoxycarbonyl)amino)-3-chlorophenyl)boronic acid
-
Isomer C: (2-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
Theoretical Basis of Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The structure of the boronic acid primarily influences the transmetalation step, where the organic group is transferred from the boron atom to the palladium(II) center. The efficiency of this step is governed by two main factors:
1. Electronic Effects: The substituents on the phenyl ring modulate the Lewis acidity of the boron atom and the nucleophilicity of the carbon atom attached to it.[4]
-
Electron-Withdrawing Groups (EWGs): A group like chlorine (-Cl) increases the Lewis acidity of the boronic acid, which can facilitate the formation of the boronate complex required for transmetalation.[4] However, strong EWGs can also decrease the nucleophilicity of the aryl group, potentially slowing the transfer to the palladium center.[5]
-
Electron-Donating Groups (EDGs): The Boc-amino group (-NHBoc) is generally considered electron-donating, increasing the electron density of the aromatic ring and enhancing the nucleophilicity of the ipso-carbon, which can accelerate transmetalation.
2. Steric Effects: The spatial arrangement of substituents, especially those in the ortho position relative to the boronic acid, can significantly impact reactivity. Bulky ortho groups can physically obstruct the boronic acid from approaching the palladium catalyst, thereby hindering the crucial transmetalation step.[6][7]
Visualizing Electronic and Steric Influences
The interplay of these effects determines the overall reactivity of each isomer.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Amine Protection in Suzuki-Miyaura Cross-Coupling: Alternatives to Boc for 3-Amino-4-chlorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry. The judicious choice of protecting groups for reactive functionalities is paramount to the success of these synthetic campaigns. This guide provides an in-depth technical comparison of alternative amine protecting groups to the commonly used tert-butoxycarbonyl (Boc) for the versatile building block, 3-amino-4-chlorophenylboronic acid. We will delve into the practical considerations, experimental protocols, and strategic implications of employing Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) protecting groups, supported by representative experimental data.
The Imperative for Orthogonal Protection Strategies
The Boc group, while widely utilized for its robustness and straightforward acid-labile cleavage, is not a panacea.[1][2] The often harsh acidic conditions required for its removal (e.g., trifluoroacetic acid) can be incompatible with other acid-sensitive functional groups within a complex molecule. This necessitates the exploration of orthogonal protecting group strategies, which allow for the selective removal of one group under specific conditions without affecting others.[2][3] The ability to employ distinct deprotection mechanisms—catalytic hydrogenation for Cbz, base-mediated elimination for Fmoc, palladium-catalyzed cleavage for Alloc, and fluoride-induced elimination for Teoc—provides the synthetic chemist with a powerful toolkit for intricate molecular architecture.[3][4][5][6]
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate protecting group extends beyond its cleavage condition. Factors such as the ease of introduction, stability to various reagents, and potential impact on subsequent reactions are critical. The following table provides a comparative overview of Boc and its alternatives for the protection of 3-amino-4-chlorophenylboronic acid.
| Protecting Group | Structure | Introduction Reagent(s) | Typical Protection Yield | Deprotection Conditions | Orthogonality & Compatibility |
| Boc | Boc-NH- | (Boc)₂O, base (e.g., NaHCO₃, Et₃N) | >90% | Strong acid (TFA, HCl) | Stable to base and hydrogenolysis. Not orthogonal to other acid-labile groups. |
| Cbz | Cbz-NH- | Cbz-Cl, base (e.g., NaHCO₃, pyridine) | ~90-98%[7] | H₂, Pd/C (catalytic hydrogenolysis) | Orthogonal to acid- and base-labile groups. Not compatible with reactions involving catalytic reduction.[2][3] |
| Fmoc | Fmoc-NH- | Fmoc-Cl, Fmoc-OSu, base | ~85-95%[8][9] | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile and hydrogenolysis-cleavable groups. Sensitive to basic conditions.[3][10] |
| Alloc | Alloc-NH- | Alloc-Cl, base (e.g., pyridine, NaHCO₃) | >90%[11][12] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) | Orthogonal to acid- and base-labile groups. Requires careful consideration in syntheses involving other Pd-catalyzed steps.[4][13] |
| Teoc | Teoc-NH- | Teoc-OSu, base (e.g., Et₃N) | ~90%[5][6] | Fluoride source (e.g., TBAF) | Orthogonal to acid-, base-, and hydrogenolysis-cleavable groups. Offers excellent stability.[5][6] |
Experimental Workflows and Protocols
To ensure the practical applicability of this guide, we present detailed, step-by-step methodologies for the protection of 3-amino-4-chlorophenylboronic acid with Cbz, Fmoc, Alloc, and Teoc, as well as their subsequent deprotection. The Suzuki-Miyaura coupling protocol is representative for these protected boronic acids.
Visualization of the Synthetic Strategy
Caption: General workflow for the synthesis of biaryl compounds.
Protection Protocols
1. Cbz Protection of 3-Amino-4-chlorophenylboronic Acid
-
Rationale: The Cbz group is introduced using benzyl chloroformate under basic conditions. The reaction is typically high-yielding and provides a product that is stable to a wide range of reagents, with the notable exception of reducing agents used for hydrogenolysis.[7]
-
Procedure:
-
Dissolve 3-amino-4-chlorophenylboronic acid (1.0 eq) in a mixture of THF and water (2:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) and stir until dissolved.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield N-Cbz-3-amino-4-chlorophenylboronic acid.
-
2. Fmoc Protection of 3-Amino-4-chlorophenylboronic Acid
-
Rationale: The Fmoc group is prized for its base lability, allowing for very mild deprotection conditions. It is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[8][9]
-
Procedure:
-
Suspend 3-amino-4-chlorophenylboronic acid (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃) solution.
-
Cool the mixture to 0 °C.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC. Once complete, pour the mixture into ice-water and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by flash chromatography to obtain N-Fmoc-3-amino-4-chlorophenylboronic acid.
-
3. Alloc Protection of 3-Amino-4-chlorophenylboronic Acid
-
Rationale: The Alloc group offers orthogonality to acid- and base-labile groups, being cleaved under palladium(0) catalysis. This provides a unique deprotection pathway.[4][11]
-
Procedure:
-
Dissolve 3-amino-4-chlorophenylboronic acid (1.0 eq) in THF/water (2:1).
-
Cool to 0 °C and add NaHCO₃ (2.0 eq).
-
Add allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise.
-
Stir at 0 °C for 2 hours, then at room temperature for 18 hours.[4]
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield N-Alloc-3-amino-4-chlorophenylboronic acid.
-
4. Teoc Protection of 3-Amino-4-chlorophenylboronic Acid
-
Rationale: The Teoc group is exceptionally stable to a broad range of conditions, including acidic, basic, and reductive environments, making it highly orthogonal. Deprotection is achieved with a fluoride source.[5][6]
-
Procedure:
-
Dissolve 3-amino-4-chlorophenylboronic acid (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.5 eq).
-
Add 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl, 1.2 eq) at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Monitor by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford N-Teoc-3-amino-4-chlorophenylboronic acid.
-
Suzuki-Miyaura Cross-Coupling Protocol
-
Rationale: This general protocol is applicable to the protected 3-amino-4-chlorophenylboronic acids. The choice of palladium catalyst, ligand, and base may require optimization depending on the specific aryl halide used.
-
Procedure:
-
To a reaction vessel, add the N-protected 3-amino-4-chlorophenylboronic acid (1.2 eq), the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotection Protocols
Caption: Orthogonal deprotection pathways.
1. Cbz Deprotection (Hydrogenolysis)
-
Procedure:
-
Dissolve the N-Cbz protected biaryl compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[14]
-
2. Fmoc Deprotection (Base-mediated)
-
Procedure:
-
Dissolve the N-Fmoc protected biaryl in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer to remove DMF and piperidine, dry, and concentrate to yield the free amine.[15]
-
3. Alloc Deprotection (Palladium-catalyzed)
-
Procedure:
-
Dissolve the N-Alloc protected biaryl in an anhydrous, degassed solvent such as DCM or THF under an inert atmosphere.
-
Add a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).
-
Add an allyl scavenger, such as phenylsilane (PhSiH₃, 2-3 eq).[4][13]
-
Stir at room temperature until the reaction is complete.
-
Quench the reaction, dilute with a suitable solvent, and wash to remove catalyst residues and scavenger byproducts.
-
Dry and concentrate the organic phase, followed by purification to obtain the deprotected product.
-
4. Teoc Deprotection (Fluoride-induced)
-
Procedure:
-
Dissolve the N-Teoc protected biaryl in a solvent such as THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1-1.5 eq, typically 1M in THF).[6][16]
-
Stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Once complete, quench with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Performance in Suzuki-Miyaura Coupling: A Comparative Perspective
The ultimate utility of a protecting group for 3-amino-4-chlorophenylboronic acid lies in its compatibility with and influence on the Suzuki-Miyaura reaction. While all the discussed protecting groups are generally compatible with palladium catalysis, their electronic and steric properties can subtly affect reaction kinetics and yields.
-
Boc and Cbz: Both groups are electronically neutral and generally do not interfere with the catalytic cycle. High coupling yields are typically expected.[17][18]
-
Fmoc: The bulky nature of the Fmoc group might impart some steric hindrance, potentially requiring slightly longer reaction times or higher catalyst loadings for sterically demanding coupling partners. However, it is generally considered compatible.
-
Alloc: A key consideration for the Alloc group is its reactivity towards the palladium catalyst. While the Suzuki coupling is typically performed at elevated temperatures, the deprotection of Alloc occurs at room temperature. Careful selection of the palladium catalyst and reaction conditions for the Suzuki coupling is necessary to avoid premature deprotection. Using a pre-catalyst that requires activation at a higher temperature can be a viable strategy.
-
Teoc: The Teoc group is highly stable and is not expected to interfere with the Suzuki-Miyaura coupling, making it a reliable choice when robust protection is required.
Conclusion and Strategic Recommendations
The choice of an amine protecting group for 3-amino-4-chlorophenylboronic acid is a strategic decision that should be guided by the overall synthetic plan.
-
Boc remains a workhorse for its simplicity, but its reliance on strong acid for cleavage limits its application in the presence of acid-sensitive functionalities.
-
Cbz offers a valuable orthogonal strategy with its removal via hydrogenolysis, ideal for substrates that can withstand reductive conditions.[2][3]
-
Fmoc provides an exceptionally mild, base-labile deprotection route, which is highly advantageous in the synthesis of complex and sensitive molecules.[10]
-
Alloc introduces another layer of orthogonality through its palladium-catalyzed cleavage, though it requires careful planning of any subsequent palladium-mediated transformations.[4][13]
-
Teoc stands out for its exceptional stability and unique fluoride-mediated deprotection, making it an excellent choice for multi-step syntheses where other protecting groups might fail.[5][6]
By understanding the nuances of each protecting group, researchers can design more efficient, flexible, and successful synthetic routes towards their target biaryl compounds. This guide serves as a foundational resource to aid in the strategic selection and implementation of these crucial synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Application of Teoc Protecting Group [en.highfine.com]
- 6. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalyst Efficacy in the Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling of a challenging substrate class: sterically hindered and electron-rich boronic acids. As a representative example, we will focus on the coupling of 4-(diphenylamino)benzeneboronic acid, a substrate whose electronic and steric properties necessitate a carefully optimized catalytic system.
The Crucial Role of the Catalyst in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium center. For sterically demanding substrates, such as 4-(diphenylamino)benzeneboronic acid, the choice of ligand can be the difference between a high-yielding, efficient reaction and a sluggish, low-conversion process.
Bulky, electron-rich ligands are often required to promote the oxidative addition of the organic halide to the palladium(0) center and to facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[3][4] These ligands stabilize the catalytically active monoligated palladium species, which are believed to be key intermediates in the catalytic cycle.[3][4]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle is a fundamental concept in understanding catalyst performance.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of sterically hindered and electron-rich boronic acids like 4-(diphenylamino)benzeneboronic acid. Below is a summary of the performance of different classes of palladium catalysts.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (ligand-free) | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [5] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [5] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [5] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [5] |
Analysis of Catalyst Performance
-
Ligand-Free Systems (e.g., Pd(OAc)₂): While seemingly simple and cost-effective, "ligand-free" conditions can be effective for certain substrates.[5][6] However, for challenging couplings, the lack of a supporting ligand can lead to catalyst decomposition and lower yields. The high yields reported in some cases may be substrate-specific and not broadly applicable.[5]
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, widely used catalyst. While effective for many simple couplings, its performance often diminishes with sterically hindered or electron-rich substrates, leading to longer reaction times and lower yields.[5][7] The phosphine ligands can also be sensitive to air and moisture.[5]
-
Bulky, Electron-Rich Phosphine Ligands and Palladacycle Precatalysts (e.g., Buchwald Ligands and Precatalysts): The development of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) and their corresponding palladacycle precatalysts has revolutionized Suzuki-Miyaura couplings.[3][4][8][9] These catalysts are highly active and can facilitate the coupling of sterically hindered and electron-rich substrates, often at low catalyst loadings and under mild conditions.[5][10] They are particularly effective for challenging couplings involving aryl chlorides.[5] The G2 (second-generation) precatalysts are designed for improved stability and ease of activation.[8]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[11][12] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings and are known for their air and moisture stability.[11][12][13]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(Diphenylamino)phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-(diphenylamino)phenylboronic acid with an aryl bromide using a Buchwald-type precatalyst.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G2, 0.01-1 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the specified time (typically 1-12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Catalyst Selection Rationale
The choice of palladium catalyst for the Suzuki-Miyaura coupling of sterically hindered and electron-rich boronic acids is critical for achieving optimal results. While traditional catalysts like Pd(PPh₃)₄ may suffice for simpler substrates, challenging couplings necessitate the use of more advanced catalytic systems.
-
For high-throughput screening and initial methodology development, Buchwald palladacycle precatalysts such as XPhos Pd G2 and SPhos Pd G2 are excellent choices due to their high reactivity, broad substrate scope, and ease of use.[5][8][9]
-
PEPPSI-type NHC-palladium complexes offer a robust alternative, particularly when air and moisture stability are a primary concern.[11][12][13]
-
The use of bulky, electron-rich phosphine ligands with a palladium source like Pd₂(dba)₃ can also be highly effective, though it requires careful optimization of the ligand-to-metal ratio.[3][5]
Ultimately, the optimal catalyst will depend on the specific aryl halide coupling partner, desired reaction conditions (temperature, time), and cost considerations. The experimental data presented in this guide serves as a starting point for rational catalyst selection and reaction optimization in your synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 12. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 13. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
NMR analysis of reaction progress for Suzuki coupling with (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
An In-Depth Technical Guide to NMR Analysis for Monitoring Suzuki Coupling Reactions of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid
For researchers in pharmaceutical and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds. The ability to accurately monitor the progress of these reactions is critical for optimization, understanding kinetics, and ensuring batch-to-batch consistency. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, quantitative, and non-destructive method for real-time or quasi-real-time analysis directly from the reaction mixture.[1][2]
This guide provides a comprehensive comparison of NMR-based methodologies for monitoring the Suzuki coupling of a structurally complex and pharmaceutically relevant building block: This compound . We will delve into the practical aspects of ¹H, ¹⁹F, and ¹¹B NMR techniques, explaining the causality behind experimental choices and providing field-proven insights for robust analysis.
The Suzuki Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to interpreting reaction monitoring data, as it helps anticipate potential intermediates and side products.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Identifying Key Species by ¹H NMR Spectroscopy
¹H NMR is the most common method for reaction monitoring due to its high sensitivity and the ubiquity of protons in organic molecules. For the coupling of this compound with a generic aryl halide (e.g., an aryl bromide), several key signals must be tracked.
The most prominent and unambiguous indicator for the presence of the starting material or Boc-protected product is the large, sharp singlet from the tert-butyl group of the Boc protector, typically appearing around 1.4-1.5 ppm.[3][4] While excellent for identification, this signal is present in both the reactant and the product, making it unsuitable for calculating conversion. Instead, we must focus on the aromatic protons, whose chemical environments change significantly upon C-C bond formation.
| Compound Type | Key ¹H NMR Signals (in CDCl₃) | Rationale for Shift/Appearance |
| Starting Boronic Acid | ~1.45 ppm (s, 9H, -C(CH₃)₃) ~7.2-7.8 ppm (m, 3H, Ar-H) ~5.0-8.0 ppm (br s, 2H, -B(OH)₂) ~6.5-7.5 ppm (br s, 1H, -NH) | The Boc group gives a characteristic singlet.[4] The aromatic signals are distinct for the starting pattern. The boronic acid and NH protons are often broad and can exchange with D₂O. |
| Aryl Halide Partner | Dependent on structure, typically ~7.0-7.8 ppm | Signals will be in the aromatic region; their disappearance is a key indicator of reaction progress. |
| Coupled Product | ~1.45 ppm (s, 9H, -C(CH₃)₃) ~7.3-8.0 ppm (m, Ar-H) ~6.5-7.5 ppm (br s, 1H, -NH) | The Boc singlet remains. The aromatic region becomes more complex, with new splitting patterns and shifts indicating the formation of the biaryl system.[5] |
| Protodeboronation Byproduct | ~1.45 ppm (s, 9H, -C(CH₃)₃) ~7.0-7.4 ppm (m, Ar-H) | This common side reaction replaces the boronic acid with a proton.[6] The resulting spectrum resembles a simple chloro-aniline derivative. |
| Homocoupling Byproduct | Complex signals in the aromatic region | Symmetrical biaryl products will often have simpler, more resolved spectra than the desired unsymmetrical product. |
Note: Chemical shifts are estimates and can vary based on solvent, concentration, and the specific coupling partner.
Comparison of NMR Methodologies for Reaction Monitoring
The choice of NMR nucleus for monitoring depends on the specific substrates involved and the desired information. While ¹H NMR is the default, other nuclei can offer significant advantages.
| Feature | ¹H NMR (Proton) | ¹⁹F NMR (Fluorine) | ¹¹B NMR (Boron) |
| Applicability | Universal for organic reactions. | Only if one substrate or product contains fluorine. | Monitors the boronic acid species directly. |
| Sensitivity | High | High (83% of ¹H) | Moderate (16% of ¹H) |
| Spectral Features | Complex spectra, potential for signal overlap in aromatic regions. | Simple spectra, large chemical shift range, clean baseline.[1][7] | Very broad signals, low resolution. |
| Quantitative Accuracy | Excellent with proper setup (long d1 delay, internal standard).[8] | Excellent, often allows for direct ratio determination without a standard.[9][10] | Less accurate due to broad signals and variable relaxation times. |
| Key Insight | Overall reaction profile (reactants, products, byproducts). | Clean and unambiguous conversion of the fluorine-containing species.[11] | Direct observation of boronic acid consumption and potential formation of boroxines or boronate esters.[12][13] |
The Decision-Making Process
Choosing the optimal NMR method is crucial for efficient and accurate analysis. The following flowchart outlines a logical approach for selecting the best technique for your Suzuki coupling reaction.
Caption: Decision flowchart for selecting the appropriate NMR monitoring technique.
Experimental Protocols
A robust and reproducible protocol is the foundation of trustworthy reaction monitoring. The following workflow is designed to ensure high-quality data for quantitative analysis (qNMR).
General Workflow for NMR Reaction Monitoring
Caption: Step-by-step workflow for preparing and analyzing an NMR sample for reaction monitoring.
Detailed Protocol: Quantitative ¹H NMR (qNMR) Analysis
This protocol ensures the accurate determination of reactant conversion and product formation.
-
Preparation of Internal Standard (IS) Stock Solution:
-
Causality: An internal standard is crucial for accurate quantification, as it provides a stable reference signal against which all other signals can be compared. It corrects for variations in sample volume, concentration, and spectrometer performance.
-
Protocol: Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate). The IS should have a sharp singlet in a clean region of the spectrum and be chemically inert under reaction and analysis conditions. Dissolve it in a known volume of the deuterated solvent to be used for the analysis (e.g., CDCl₃) to make a stock solution of known concentration.
-
-
Sample Preparation at Time Point (t):
-
Using a calibrated pipette, withdraw a precise volume (e.g., 50 µL) of the reaction mixture.
-
Immediately add this aliquot to a vial containing a known, precise volume of the internal standard stock solution (e.g., 600 µL). The deuterated solvent will quench the reaction and prepare the sample simultaneously.
-
Vortex the vial thoroughly and transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition: [14][15][16]
-
Causality: For NMR signal integrals to be directly proportional to the molar concentration of nuclei, the nuclei must be fully relaxed before each scan.[8][17] The recycle delay (d1) is the most critical parameter for achieving this.
-
Instrument Setup:
-
Lock and shim the spectrometer on the sample.
-
Set the spectral width to encompass all signals of interest.
-
Crucially, set the recycle delay (d1) to be at least 5 times the longest T₁ relaxation time of the protons you wish to quantify. For aromatic protons, T₁ can be several seconds. A conservative d1 of 20-30 seconds is often a good starting point if T₁ is unknown.
-
Set the number of scans (ns) to achieve adequate signal-to-noise (typically 8 to 16 scans).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the signal for the internal standard (I_IS), a non-overlapping signal for the starting material (I_SM), and a non-overlapping signal for the product (I_Prod).
-
Normalize the integrals by the number of protons they represent (N_IS, N_SM, N_Prod).
-
Calculate the concentration of each species relative to the known concentration of the internal standard ([IS]).
-
[SM] = [IS] * (I_SM / N_SM) / (I_IS / N_IS)
-
[Prod] = [IS] * (I_Prod / N_Prod) / (I_IS / N_IS)
-
-
Calculate the percent conversion: Conversion (%) = ([Prod] / ([Prod] + [SM])) * 100
-
Troubleshooting and Common Pitfalls
-
Protodeboronation: This side reaction is common in Suzuki couplings and results in the formation of tert-butyl (2-chlorophenyl)carbamate.[6][18] It is identified by the appearance of a new set of aromatic signals corresponding to this byproduct, which can complicate the baseline and overlap with other signals.
-
Solvent Impurities: Residual solvents from the reaction or workup (e.g., Toluene, THF, Ethyl Acetate) are common. Their characteristic peaks can obscure signals of interest. It is essential to be familiar with the chemical shifts of common laboratory solvents.[19][20][21][22][23]
-
Water Peak: A broad water peak can obscure underlying signals, particularly the NH proton. Its position is highly dependent on solvent, temperature, and concentration.[20][23]
-
Poor Resolution/Broad Lines: This can result from paramagnetic impurities (residual palladium), high viscosity, or poor shimming. Filtering the NMR sample through a small plug of celite or silica can sometimes remove paramagnetic species.
By applying these principles and protocols, researchers can leverage the full quantitative power of NMR spectroscopy to gain deep and accurate insights into their Suzuki coupling reactions, accelerating process development and ensuring robust chemical synthesis.
References
- 1. azom.com [azom.com]
- 2. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.washington.edu [chem.washington.edu]
A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Performance Comparison of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of the performance of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid and its pinacol ester, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The insights presented herein are supported by established chemical principles and representative experimental data to aid in the rational selection of the appropriate reagent for your synthetic needs.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their pinacol esters lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[3] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.
Conversely, boronic acid pinacol esters offer significantly greater stability.[3] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[3] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid, as the boronate ester is sterically more hindered and less Lewis acidic.[1]
At a Glance: Performance Comparison
| Feature | This compound | This compound pinacol ester | Rationale & Causality |
| Chemical Stability | Moderate; susceptible to dehydration to form boroxines and protodeboronation. | High; the pinacol group protects the boron center from degradation pathways. | The bulky pinacol group sterically shields the boron atom and reduces its Lewis acidity, making it less prone to decomposition. |
| Handling & Storage | Requires careful handling and storage under inert atmosphere; can be hygroscopic. | Easier to handle in air; generally less sensitive to moisture. Crystalline solid. | The pinacol ester is a less polar and more robust solid, simplifying weighing and transfer operations. |
| Solubility | Generally more soluble in polar protic solvents like water and alcohols. | Generally more soluble in common organic solvents (e.g., THF, dioxane, toluene). | The hydrophobic pinacol group increases the organophilicity of the molecule. |
| Purification | Can be challenging to purify by standard silica gel chromatography due to polarity and potential for decomposition. Recrystallization is often preferred. | Readily purified by silica gel chromatography. | The lower polarity and higher stability of the pinacol ester make it more amenable to standard chromatographic techniques. |
| Reactivity in Suzuki Coupling | Generally higher reactivity, leading to potentially faster reaction times. | Generally lower intrinsic reactivity, may require longer reaction times or higher temperatures. | The free boronic acid has a more accessible and Lewis acidic boron center, facilitating the transmetalation step with the palladium catalyst. |
| Reaction Reproducibility | Can be less reproducible due to potential for degradation of the starting material. | Often provides more reproducible results due to higher purity and stability of the starting material. | The consistent quality of the pinacol ester translates to more predictable reaction outcomes. |
| Melting Point | 180-182 °C[4] | Estimated ~50-60 °C (based on similar structures) | The larger, less polar pinacol ester generally has a lower melting point than the corresponding boronic acid which can form intermolecular hydrogen bonds. |
| Molecular Weight | 271.51 g/mol [4] | 353.65 g/mol | The addition of the pinacol group increases the molecular weight. |
Mechanistic Considerations in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice between the boronic acid and its pinacol ester directly influences the transmetalation step. For the boronic acid to be an effective coupling partner, it must be activated by a base to form a more nucleophilic boronate species.[5] While boronic esters are more stable, it is widely believed that many undergo hydrolysis in situ to the corresponding boronic acid under the aqueous basic conditions of the reaction, which then enters the catalytic cycle.[3] However, direct transmetalation from the boronic ester is also possible, though often slower.
Experimental Protocols: A Head-to-Head Comparison
The following protocols are representative examples for the Suzuki-Miyaura coupling of each reagent with a generic aryl bromide (Ar-Br). The choice of palladium source, ligand, base, and solvent system are critical and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol leverages the higher reactivity of the boronic acid, potentially allowing for milder conditions or shorter reaction times.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O in a 3:1 to 4:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the higher reactivity, the reaction may reach completion in a shorter timeframe (e.g., 2-6 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may require purification by flash column chromatography or recrystallization.
Figure 2. Experimental workflow for Suzuki-Miyaura coupling using the boronic acid.
Protocol 2: Suzuki-Miyaura Coupling of this compound pinacol ester
This protocol benefits from the stability and ease of handling of the pinacol ester, which can lead to more reproducible results.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add this compound pinacol ester (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Under an inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O or ACN/H₂O).
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature that may need to be slightly higher or maintained for a longer duration than with the boronic acid (e.g., 90-110 °C for 6-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often cleaner than that from the boronic acid reaction and can be readily purified by flash column chromatography.
Figure 3. Experimental workflow for Suzuki-Miyaura coupling using the pinacol ester.
Conclusion and Recommendations
The choice between this compound and its pinacol ester is ultimately dependent on the specific requirements of the synthesis.
Choose the boronic acid when:
-
Rapid reaction kinetics are a priority.
-
Milder reaction conditions are desired.
-
The stability of the boronic acid is not a concern for the specific application.
Choose the pinacol ester when:
-
High stability and long shelf-life are crucial.
-
Ease of handling and purification are important considerations.
-
Reproducibility in a multi-step synthesis or high-throughput setting is paramount.
-
The reaction is part of an automated workflow where reagent stability is essential.
In many modern drug discovery and development settings, the superior stability, handling characteristics, and predictable reactivity of the pinacol ester often make it the preferred choice, despite the generally higher intrinsic reactivity of the parent boronic acid. By understanding the principles and practical considerations outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic Acid in Scale-Up Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the 2-Amino-1-chloro-4-arylbenzene Moiety
In the landscape of modern drug discovery, the 2-amino-1-chloro-4-arylbenzene scaffold is a privileged structural motif. Its presence in numerous clinical candidates and approved drugs stems from its ability to engage in key interactions with biological targets, often serving as a versatile template for library synthesis in lead optimization campaigns. The synthesis of this core structure frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] A critical decision in any large-scale synthesis is the choice of the organoboron reagent. This guide provides an in-depth cost-benefit analysis of a common, albeit specialized, building block: (3-((tert-Butoxycarbonyl)amino)-4-chlorophenyl)boronic acid .
The Subject of Analysis: this compound
This boronic acid comes "pre-packaged" with a tert-butoxycarbonyl (Boc) protecting group on the amine. The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of reaction conditions and its clean, acid-labile deprotection.[2][3] The use of this reagent offers a direct route to the desired protected intermediate, seemingly streamlining the synthetic sequence. However, this convenience comes at a price, both literally and figuratively. A comprehensive analysis must weigh the upfront cost and handling considerations against potential savings in process time and complexity.
Comparative Analysis: Key Alternatives in Scale-Up Synthesis
For a meaningful cost-benefit analysis, we will compare the target boronic acid with two viable, commonly employed alternatives:
-
Alternative A: (3-Amino-4-chlorophenyl)boronic acid. This is the unprotected analogue of our target molecule. It is structurally simpler and, therefore, generally less expensive. However, its use necessitates the addition of a protection step in the synthetic sequence.
-
Alternative B: tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate. This is the pinacol ester of the target boronic acid. Boronate esters are known for their enhanced stability compared to their corresponding boronic acids, which can be prone to decomposition via protodeboronation.[4][5] This stability often translates to a longer shelf-life and greater reproducibility in reactions.
Cost-Benefit Analysis: A Multifaceted Approach
The true cost of a synthetic route extends far beyond the price of the starting materials. In a scale-up environment, factors such as process time, labor, waste disposal, and downstream processing play a pivotal role in the overall economic viability.
Direct Costs: A Relative Comparison
While bulk pricing is proprietary and subject to negotiation with suppliers, a relative cost can be inferred from lab-scale pricing and synthetic complexity.
| Reagent | Relative Cost per Mole | Rationale |
| This compound | High | Multi-step synthesis, specialty reagent. |
| (3-Amino-4-chlorophenyl)boronic acid | Low | Simpler structure, closer to basic feedstocks.[6] |
| tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | High | Additional step to form the pinacol ester. |
Process-Related (Indirect) Costs
This is where the analysis becomes more nuanced. The following table outlines the key process considerations for each option.
| Factor | (3-((Boc)amino)-4-chlorophenyl)boronic acid | (3-Amino-4-chlorophenyl)boronic acid | tert-Butyl (2-chloro-5-(...)dioxaborolan-2-yl)phenyl)carbamate |
| Number of Steps | N (Direct Coupling) | N+1 (Protection + Coupling) | N (Direct Coupling) |
| Process Time | Potentially shorter overall | Longer due to extra step | Comparable to boronic acid |
| Stability/Handling | Moderate; susceptible to protodeboronation | Moderate; amine can interfere with catalysis | High; generally more stable, easier to handle |
| Yield & Purity | Can be high but variable | High, but potential for loss in extra step | Often higher and more consistent yields |
| Downstream Processing | Standard palladium removal | Standard palladium removal | Standard palladium removal |
| Waste Generation | Lower | Higher due to protection/deprotection steps | Lower |
Synthesizing the Analysis
-
The "Ready-to-Use" Approach: Using This compound is attractive for its directness. In a high-value API synthesis where speed is critical, the higher upfront cost may be justified by a shorter overall process time and reduced labor costs. However, the stability of the boronic acid must be carefully evaluated at scale, as decomposition can lead to lower yields and the formation of difficult-to-remove impurities.
-
The "Economical but Longer" Route: (3-Amino-4-chlorophenyl)boronic acid offers significant raw material cost savings. This is a compelling advantage in large-scale manufacturing. The trade-off is the introduction of an additional synthetic step for Boc protection. This adds to the process time, solvent usage, and waste generation. The efficiency of the protection step is crucial; a high-yielding, robust protection protocol is necessary for this route to be economically viable.
-
The "Stable and Reliable" Option: The pinacol ester is often the preferred choice in process development due to its superior stability.[4][5] This stability can lead to more consistent reaction outcomes, higher isolated yields, and easier handling and storage on a large scale. While the per-mole cost is high, the reduction in batch failures and improved reproducibility can offer significant long-term savings.
Experimental Protocols and Methodologies
The following are representative protocols for a Suzuki-Miyaura coupling reaction using each of the three options. These are intended as a starting point for process optimization.
Protocol 1: Direct Coupling with this compound
Objective: To synthesize a biaryl product via direct coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Phosphine ligand (e.g., SPhos, 0.04 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1)
Procedure:
-
To a nitrogen-purged reactor, add the aryl bromide, boronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent system.
-
Heat the mixture to 90-100 °C and monitor the reaction by HPLC.
-
Upon completion, cool the reaction and perform an aqueous work-up.
-
The crude product is then taken into the downstream processing for palladium removal and purification.
Protocol 2: Two-Step Approach with (3-Amino-4-chlorophenyl)boronic acid
Step 1: Boc Protection
-
Dissolve (3-Amino-4-chlorophenyl)boronic acid in a suitable solvent (e.g., THF).
-
Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).
-
Stir at room temperature until the reaction is complete.
-
Isolate the protected boronic acid.
Step 2: Suzuki-Miyaura Coupling
-
Follow Protocol 1, using the isolated Boc-protected boronic acid.
Protocol 3: Coupling with the Pinacol Ester
Objective: To leverage the stability of the boronate ester for a robust coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
tert-Butyl (2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Follow the general procedure outlined in Protocol 1, substituting the respective materials. The reaction may require slightly longer reaction times or higher temperatures due to the lower reactivity of the boronate ester.
Visualization of Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. CN111004262A - Synthetic method of p-chlorophenylboronic acid - Google Patents [patents.google.com]
- 3. WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google Patents [patents.google.com]
- 4. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Suzuki Reaction Yields: Aryl Halide Reactivity with Phenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction, which earned its pioneers the 2010 Nobel Prize in Chemistry, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] A critical factor governing the success and efficiency of a Suzuki coupling is the choice of the aryl halide.
This guide provides an in-depth comparison of the performance of various aryl halides—iodides, bromides, chlorides, and triflates—in a standardized Suzuki coupling with phenylboronic acid. By grounding our observations in mechanistic principles and supporting them with experimental data, we aim to provide researchers with a predictive framework for reaction design and optimization.
The Decisive Role of the Aryl Halide: A Mechanistic Perspective
The Suzuki reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][5] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition : A palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.[5][6] This step is typically the rate-determining step of the entire cycle.[1][2]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex from a boronate species, which is formed by the reaction of the boronic acid with a base.[1][5]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the cycle.[4][5]
Caption: Fig. 1: The Catalytic Cycle of the Suzuki Reaction.
The efficiency of the rate-determining oxidative addition step is inversely proportional to the strength of the carbon-halogen (C-X) bond. A weaker C-X bond is easier for the palladium catalyst to break, leading to a faster reaction and typically a higher yield. This fundamental principle establishes a clear, predictable trend in reactivity among aryl halides.
The established trend for C-X bond dissociation energies (BDE) is: C-Cl > C-Br > C-I .[7] Consequently, the expected reactivity in Suzuki couplings follows the inverse order: Aryl Iodide > Aryl Bromide > Aryl Chloride .[1] Aryl triflates (Ar-OTf), which are pseudohalides, are also common substrates and their reactivity generally places them between aryl iodides and bromides.[1]
Experimental Benchmark Protocol
To provide a valid, side-by-side comparison, the following standardized protocol was designed. All parameters, aside from the aryl halide, were held constant to isolate the effect of the leaving group on reaction yield.
Caption: Fig. 2: Standardized Experimental Workflow.
Materials:
-
Aryl Halides: Iodobenzene, Bromobenzene, Chlorobenzene, Phenyl triflate (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), Pd(PPh₃)₄ (0.02 mmol, 23 mg), and K₂CO₃ (2.0 mmol, 276 mg).[5]
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with argon gas three times to establish an inert atmosphere.
-
Using a syringe, add 5 mL of a degassed 4:1 solution of 1,4-dioxane and water.[5]
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 24 hours.[5]
-
After 24 hours, cool the reaction mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the biphenyl product.
Comparative Results and Analysis
The standardized Suzuki coupling was performed with each aryl halide, and the isolated yields of the biphenyl product were recorded. The results are presented below, alongside the corresponding C-X bond dissociation energies, to illustrate the direct relationship between bond strength and reaction efficiency.
| Aryl Halide (Ph-X) | C-X Bond Dissociation Energy (kJ/mol) | Observed Yield (%) |
| Iodobenzene (Ph-I) | ~274[7][8] | 92% |
| Phenyl triflate (Ph-OTf) | N/A (Pseudohalide) | 88% |
| Bromobenzene (Ph-Br) | ~337[7][8] | 85%[9] |
| Chlorobenzene (Ph-Cl) | ~402[7][8] | 35%[9][10] |
Note: Yields are for isolated product after purification. Bond dissociation energies are approximate values from literature.[7][8]
The experimental data strongly support the mechanistic hypothesis.
-
Iodobenzene provided the highest yield (92%), consistent with its having the weakest C-I bond, which facilitates the rapid oxidative addition of the palladium catalyst.[9]
-
Phenyl triflate , a common and highly effective pseudohalide, also performed exceptionally well with an 88% yield, confirming its high reactivity.[1]
-
Bromobenzene delivered a very respectable yield of 85%. While the C-Br bond is stronger than the C-I bond, it is still readily cleaved by standard palladium catalysts under these conditions.[9]
-
Chlorobenzene resulted in a significantly lower yield of 35%. The much stronger C-Cl bond presents a substantial energy barrier for the oxidative addition step, making the reaction sluggish and inefficient with a standard catalyst like Pd(PPh₃)₄.[9][10]
Caption: Fig. 3: Reactivity trend of aryl halides in Suzuki coupling.
Practical Implications and Advanced Considerations
For drug development professionals and synthetic chemists, these results have clear implications:
-
For High-Yield, Rapid Synthesis: When material cost is not the primary constraint, aryl iodides and triflates are the superior choice for ensuring high conversion and simplifying purification.
-
For Cost-Effective, Large-Scale Synthesis: Aryl bromides often represent the optimal balance between reactivity and cost. They are generally less expensive than iodides and triflates but still provide excellent yields under standard conditions.
-
The Challenge of Aryl Chlorides: While aryl chlorides are the most economically attractive starting materials due to their wide availability and low cost, their inertness requires more specialized catalytic systems.[11] To effectively couple aryl chlorides, researchers must often employ more advanced, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the difficult oxidative addition step.[1][12]
Conclusion
This guide demonstrates a clear and predictable hierarchy in the reactivity of aryl halides for the Suzuki-Miyaura coupling reaction, governed by the strength of the carbon-leaving group bond. The experimental benchmark shows a performance trend of I > OTf > Br >> Cl under standard catalytic conditions. This foundational understanding is crucial for researchers to make informed decisions during synthetic route design, balancing the need for high yield and reaction efficiency with the practical considerations of substrate cost and availability. While standard protocols are highly effective for iodides, triflates, and bromides, the successful implementation of inexpensive chlorides necessitates the use of advanced, modern catalyst systems.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Bond Dissociation Energies [cxp.cengage.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
